Product packaging for 2-Fluoro-5-phenylpyrazine(Cat. No.:CAS No. 111830-89-8)

2-Fluoro-5-phenylpyrazine

カタログ番号: B15381469
CAS番号: 111830-89-8
分子量: 174.17 g/mol
InChIキー: FRFLHZQJSABLEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-Fluoro-5-phenylpyrazine is a useful research compound. Its molecular formula is C10H7FN2 and its molecular weight is 174.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FN2 B15381469 2-Fluoro-5-phenylpyrazine CAS No. 111830-89-8

特性

CAS番号

111830-89-8

分子式

C10H7FN2

分子量

174.17 g/mol

IUPAC名

2-fluoro-5-phenylpyrazine

InChI

InChI=1S/C10H7FN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H

InChIキー

FRFLHZQJSABLEL-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)F

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-phenylpyrazine, a molecule of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data from structurally analogous compounds to provide a comparative context for its potential characteristics.

Core Physicochemical Properties

The physicochemical profile of a compound is critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Key parameters include molecular weight, lipophilicity (LogP), solubility, melting and boiling points, and acid dissociation constant (pKa).

Data Summary

The following table summarizes the available and predicted physicochemical data for this compound and its structural analogs. This comparative approach allows for an informed estimation of the properties of the target compound.

PropertyThis compound (Predicted/Inferred)2-Fluoro-5-phenylpyrimidine2-Fluoro-5-phenylpyridine2-Amino-5-phenylpyrazine
Molecular Formula C₁₀H₇FN₂C₁₀H₇FN₂C₁₁H₈FNC₁₀H₉N₃
Molecular Weight ( g/mol ) ~174.18174.17173.19171.20
Melting Point (°C) Data not availableData not availableSolid (form)143-148[1]
Boiling Point (°C) Data not availableData not availableData not available339.3 ± 37.0 (Predicted)[1]
Calculated LogP ~2.3 - 2.92.282.92.31
Topological Polar Surface Area (TPSA) (Ų) ~25.7825.7812.8951.80
Solubility Likely slightly soluble in waterData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available

Note: The properties for this compound are inferred from its close structural analogs. The presence of the pyrazine ring, the phenyl group, and the fluorine atom will collectively influence its final physicochemical characteristics. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, influencing its pKa and hydrogen bonding capabilities.

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[2][3]

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method (OECD Guideline 107) is a conventional technique for determining the LogP of a compound.

  • Preparation of Solutions: A known concentration of the test substance is dissolved in n-octanol. This solution is then mixed with an equal volume of water in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the substance between the two immiscible phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water phases are clearly separated.

  • Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

G Workflow for LogP Determination (Shake Flask Method) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_sol Prepare n-octanol solution of test compound mix Mix solutions in separatory funnel prep_sol->mix prep_water Prepare equal volume of water prep_water->mix shake Shake vigorously to equilibrate mix->shake separate Allow phases to separate shake->separate measure_oct Measure concentration in n-octanol phase separate->measure_oct measure_water Measure concentration in water phase separate->measure_water calc_logp Calculate LogP measure_oct->calc_logp measure_water->calc_logp

Caption: Workflow for LogP Determination via the Shake Flask Method.

Determination of Melting Point

The capillary method is a widely used technique for determining the melting point of a solid substance (OECD Guideline 102).

  • Sample Preparation: A small amount of the finely powdered dry substance is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated metal block or an oil bath.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. The melting point is reported as this temperature range.

Logical Relationships in Drug Development

The physicochemical properties of a compound like this compound are not independent variables but are interconnected and collectively influence its suitability as a drug candidate.

G Interplay of Physicochemical Properties in Drug Development cluster_props Physicochemical Properties cluster_admet ADMET Properties cluster_outcome Development Outcome logp LogP (Lipophilicity) absorption Absorption logp->absorption distribution Distribution logp->distribution metabolism Metabolism logp->metabolism solubility Aqueous Solubility solubility->absorption excretion Excretion solubility->excretion pka pKa pka->solubility pka->absorption mw Molecular Weight mw->distribution efficacy Efficacy absorption->efficacy distribution->efficacy metabolism->efficacy toxicity Toxicity metabolism->toxicity excretion->toxicity

Caption: Key Physicochemical Properties Influencing ADMET and Drug Efficacy.

This diagram illustrates how fundamental properties like LogP and solubility directly impact the absorption and distribution of a drug, which in turn are critical determinants of its ultimate efficacy and potential toxicity. For instance, a compound with very high lipophilicity (high LogP) may have poor aqueous solubility, hindering its absorption from the gastrointestinal tract. Conversely, a highly polar compound may be readily excreted, leading to a short duration of action. The interplay of these factors is a central consideration in the iterative process of drug design and optimization.

References

Technical Guide: 2-Fluoro-5-phenylpyrazine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound 2-Fluoro-5-phenylpyrazine did not yield a dedicated CAS number or comprehensive technical data. This suggests that it may be a novel or not widely reported compound. This guide therefore provides available information on closely related structures, namely 2-Fluoro-5-phenylpyrimidine and 2-Fluoro-5-phenylpyridine , to serve as a reference for researchers and scientists in the field of drug development.

Closely Related Compound: 2-Fluoro-5-phenylpyrimidine

This pyrimidine derivative shares a similar structural motif with the target compound, featuring a phenyl group and a fluorine atom on a six-membered heteroaromatic ring.

Physicochemical and Identification Data
PropertyValueSource
CAS Number 62850-13-9[1]
Molecular Formula C10H7FN2ChemSrc
Molecular Weight 174.18 g/mol ChemSrc
IUPAC Name 2-fluoro-5-phenylpyrimidineChemSrc

Closely Related Compound: 2-Fluoro-5-phenylpyridine

This pyridine analog is another close structural relative, differing by a single nitrogen atom in the heterocyclic ring compared to the target pyrazine.

Physicochemical and Identification Data
PropertyValueSource
CAS Number 928822-80-4[2]
Molecular Formula C11H8FNSigma-Aldrich
Molecular Weight 173.19 g/mol Sigma-Aldrich
IUPAC Name 2-Fluoro-5-phenylpyridineSigma-Aldrich

Detailed experimental data for this compound were not available in the search results.

Synthesis of Fluorinated Phenyl-Heterocycles: A Conceptual Workflow

While a specific protocol for this compound was not found, a general synthetic strategy can be conceptualized based on common organic chemistry reactions for preparing similar fluorinated heterocycles. One plausible approach involves a Suzuki coupling reaction to introduce the phenyl group, followed by a nucleophilic aromatic substitution (SNAAr) to introduce the fluorine atom.

G cluster_synthesis Conceptual Synthesis of this compound start 2,5-Dihalopyrazine (e.g., 2-Chloro-5-bromopyrazine) suzuki Suzuki Coupling (Phenylboronic acid, Pd catalyst) start->suzuki intermediate 2-Chloro-5-phenylpyrazine suzuki->intermediate fluorination Nucleophilic Aromatic Substitution (SNAAr) (e.g., KF, high temperature) intermediate->fluorination product This compound fluorination->product

Conceptual synthetic pathway for this compound.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the exact target compound are not available. However, the synthesis of related fluorinated pyridines often involves multi-step processes. For instance, the synthesis of 2-amino-5-fluoropyridine, an important intermediate, has been described starting from 2-aminopyridine and proceeding through nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and subsequent hydrolysis.

Biological Activity of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules. Fluorination can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is strong and not easily metabolized, which can increase the half-life of a drug.[3][4]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[3]

  • Improved Membrane Permeability: The lipophilicity of a molecule can be modulated by the introduction of fluorine, potentially improving its ability to cross cell membranes.[3]

Studies on various fluorinated pyrazoles, pyrimidines, and other nitrogen-containing heterocycles have shown a wide range of biological activities, including anticancer and antimicrobial properties.[3][5][6] For example, some fluorinated Schiff bases have demonstrated significant antitumor activity.[3] The specific biological effects are highly dependent on the overall structure of the molecule.

References

Technical Guide: Spectroscopic Analysis of 2-Phenylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Preface: This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for 2-Phenylpyridine. Initial searches for the target molecule, 2-Fluoro-5-phenylpyrazine, did not yield publicly available spectral data. Therefore, this guide focuses on the structurally related and well-characterized compound, 2-Phenylpyridine, which serves as a valuable reference for researchers, scientists, and professionals in drug development working with similar molecular scaffolds.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Phenylpyridine are presented below.

Table 1: ¹H NMR Spectral Data for 2-Phenylpyridine

Chemical Shift (δ) ppmMultiplicityAssignment
8.66dH-6' (Pyridine)
7.98dH-2, H-6 (Phenyl)
7.66tdH-4' (Pyridine)
7.44tH-3, H-5 (Phenyl)
7.38tH-4 (Phenyl)
7.14dddH-5' (Pyridine)
7.14mH-3' (Pyridine)

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from public spectral databases.[1][2]

Table 2: ¹³C NMR Spectral Data for 2-Phenylpyridine

Chemical Shift (δ) ppmAssignment
157.4C-2' (Pyridine)
149.6C-6' (Pyridine)
139.4C-1 (Phenyl)
136.7C-4' (Pyridine)
128.9C-3, C-5 (Phenyl)
128.7C-4 (Phenyl)
126.9C-2, C-6 (Phenyl)
122.1C-5' (Pyridine)
120.6C-3' (Pyridine)

Solvent: CDCl₃, Frequency: 101 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Phenylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1585StrongC=C Stretch (in-ring)
1500-1400StrongC=C Stretch (in-ring)
900-675StrongC-H Out-of-plane Bending

Note: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions are characteristic of aromatic compounds.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Phenylpyridine

m/zRelative Intensity (%)Assignment
155100[M]⁺ (Molecular Ion)
15613[M+1]⁺
12713[M-C₂H₂]⁺
7718[C₆H₅]⁺
5111[C₄H₃]⁺

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of 2-phenylpyridine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 2-phenylpyridine can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a potassium bromide (KBr) pellet or a Nujol mull can be prepared. The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of 2-phenylpyridine in a volatile organic solvent is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS).[8] The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting ions are separated by a mass analyzer and detected.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound such as 2-Phenylpyridine.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of 2-Phenylpyridine purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR ir IR Spectroscopy purification->ir Sample for IR ms Mass Spectrometry (GC-MS) purification->ms Sample for MS data_proc Data Processing and Analysis nmr->data_proc ir->data_proc ms->data_proc structure Structure Elucidation data_proc->structure

Workflow for Spectroscopic Analysis of 2-Phenylpyridine.

References

The Core Mechanisms of Fluorinated Pyrazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated pyrazines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyrazine scaffold can profoundly influence the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the core mechanisms of action of various fluorinated pyrazines, targeting a diverse range of biological processes from viral replication to cellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Antiviral Activity: Inhibition of RNA-Dependent RNA Polymerase

A prominent example of a fluorinated pyrazine with potent antiviral activity is Favipiravir (T-705) . Its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

Mechanism of Action

Favipiravir is a prodrug that, upon entering a host cell, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation.[1] This active metabolite then acts as a substrate mimic of purine nucleosides, targeting the viral RdRp.[1] The inhibition of viral replication by favipiravir-RTP is thought to occur through two primary mechanisms:

  • Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[1]

  • Lethal Mutagenesis: The incorporation of favipiravir-RTP can also induce mutations in the viral RNA, leading to the production of non-viable viral particles.[1]

This dual mechanism of action contributes to its broad-spectrum activity against various RNA viruses.

Signaling Pathway

The action of Favipiravir directly interferes with the viral replication cycle by targeting the RdRp enzyme.

cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes Nonviable_Virus Non-viable Virus RdRp->Nonviable_Virus Lethal Mutagenesis Chain_Termination Chain Termination RdRp->Chain_Termination

Mechanism of action of Favipiravir.
Experimental Protocol: RdRp Inhibition Assay

A common method to assess the inhibitory activity of compounds against RdRp is the in vitro primer extension assay.[2]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM TCEP, and 2 mM MgCl₂.

  • Enzyme-Template Complex Formation: Incubate 1 µM of the viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) with 1 µM of an annealed RNA template/primer duplex for 30 minutes at 30°C.

  • Initiation of Reaction: Initiate the reaction by adding 0.5 mM of the nucleotide triphosphate (NTP) mix and the test compound (e.g., favipiravir-RTP) at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Denaturation: Stop the reaction by adding a formamide-containing loading buffer and heating at 95°C for 5 minutes.

  • Product Analysis: Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable method (e.g., SYBR Gold staining). The inhibition of RNA extension in the presence of the compound indicates RdRp inhibition.

Anticancer Activity: Kinase Inhibition

Fluorinated pyrazines have emerged as a significant scaffold for the development of potent and selective kinase inhibitors for cancer therapy. The pyrazine ring often serves as a bioisostere for other aromatic systems and can form crucial hydrogen bonds with the kinase hinge region.[3]

Mechanism of Action

The primary mechanism of action for these compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Examples of Fluorinated Pyrazine Kinase Inhibitors
Compound ClassTarget Kinase(s)Reported IC₅₀ ValuesReference(s)
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine derivativesJAK147 nM[4]
Pyrazine-2-carbonitrile derivativesCHK11 nM (Ki = 0.9 nM)[4]
Pyrazine-2-carboxamide derivativesPKCα, PKCθ, GSK3β1.9 nM, 0.4 nM, 3.1 nM[4]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsCSNK2A5 nM[5]
PIM3<3 nM[5]

Signaling Pathway: Generic Kinase Inhibition

cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates FP_Kinase_Inhibitor Fluorinated Pyrazine Kinase Inhibitor FP_Kinase_Inhibitor->Kinase_Domain Competitive Inhibition ATP ATP ATP->Kinase_Domain Binds Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Signaling

General mechanism of fluorinated pyrazine kinase inhibitors.
Experimental Protocol: TrkA Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against Tropomyosin receptor kinase A (TrkA) is a luminescent kinase assay.[6][7]

Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute the TrkA enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in the kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µl of the test compound at various concentrations (or 5% DMSO as a control).

  • Enzyme Addition: Add 2 µl of the diluted TrkA enzyme to each well.

  • Reaction Initiation: Start the reaction by adding 2 µl of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader. The decrease in luminescence in the presence of the compound corresponds to the inhibition of TrkA activity.

Antibacterial Activity: Inhibition of Type IV Secretion System

Certain fluorinated imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the bacterial type IV secretion system (T4SS), a crucial virulence factor for many pathogenic bacteria.

Mechanism of Action

These compounds target the VirB11 ATPase (HP0525 in Helicobacter pylori), a key component of the T4SS.[8] VirB11 is a hexameric enzyme that provides the energy for the assembly and function of the secretion apparatus. By inhibiting the ATPase activity of VirB11, these fluorinated pyrazines disrupt the T4SS, thereby preventing the translocation of virulence factors into host cells.

Quantitative Data
CompoundTargetReported IC₅₀Reference(s)
Imidazo[1,2-a]pyrazine derivative 11HP0525 (VirB11 ATPase)~10 µM[8]
Imidazo[1,2-a]pyrazine derivative 32HP0525 (VirB11 ATPase)~5 µM[8]

Experimental Workflow: VirB11 ATPase Inhibition Assay

cluster_protocol VirB11 ATPase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, MgCl₂, DTT, BSA) Start->Prepare_Reaction Add_Enzyme Add Purified VirB11 (HP0525) Prepare_Reaction->Add_Enzyme Add_Inhibitor Add Fluorinated Pyrazine Inhibitor Add_Enzyme->Add_Inhibitor Add_ATP Add [γ-³²P]ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction TLC Separate ATP and Pi by TLC Stop_Reaction->TLC Quantify Quantify Radioactivity TLC->Quantify End End Quantify->End

References

The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the quantitative data, experimental methodologies, and underlying mechanisms of action associated with these versatile compounds.

Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have been extensively studied and have shown a remarkable diversity of pharmacological effects.[1][4] The incorporation of the pyrazine nucleus into various molecular frameworks has led to the discovery of potent agents with significant therapeutic potential.

Anticancer Activity

Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a variety of human cancers.[5][6][7] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][8] A notable area of investigation is their role as kinase inhibitors.[5][8][9]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][10][11] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases.[5][8][9] Most of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.[5][8]

  • c-Met and VEGFR-2 Inhibition: Some[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are implicated in tumor angiogenesis and metastasis.[12]

  • Aurora Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis.[13]

  • CK2 and PIM Kinase Inhibition: Novel 2,6-disubstituted pyrazine derivatives have been designed as inhibitors of CK2 and PIM kinases, which are involved in cell growth and survival pathways.[14]

Beyond kinase inhibition, pyrazine derivatives exert their anticancer effects through various other mechanisms, including the induction of apoptosis and the inhibition of other critical cellular targets like the SHP2 protein tyrosine phosphatase.[15]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50)Reference
[1][2][3]Triazolo[4,3-a]pyrazines Compound 17lA549 (Lung)0.98 ± 0.08 µM[12]
MCF-7 (Breast)1.05 ± 0.17 µM[12]
HeLa (Cervical)1.28 ± 0.25 µM[12]
Cinnamic acid–pyrazine hybrids Compound 1RdRp (HCV)58 µM[3]
Compound 2HCV NS5B RdRp0.69 µM[3]
Compound 3HCV NS5B RdRp1.2 µM[3]
Piperlongumine-pyrazine hybrids Compounds 42–45U87MG, HCT116, A549, K5620.25 to 8.73 μM[3]
Chalcone–pyrazine hybrids Compound 46BPH-1, MCF-710.4 and 9.1 μM[3]
Compound 48BEL-740210.74 μM[3]
Compound 49A549, Colo-2050.13 and 0.19 μM[3]
Compound 50MCF-70.18 μM[3]
Compound 51MCF-7, A549, DU-1450.012, 0.045, and 0.33 μM[3]
Polyphenols–pyrazine hybrids Compound 67MCF-770.9 μM[1]
Flavono–pyrazine hybrids Compound 88HT-2910.67 µM[3]
Compound 89MCF-710.43 µM[3]
Compound 90HT-2910.90 µM[3]
Coumarin–pyrazine hybrids Compound 97HCT116, C-Raf, MEK10.9, 0.056, and 0.65 μM[3]
Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17][18]

Derivatives such as pyrazine-2-carbohydrazides and triazolo[4,3-a]pyrazines have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria.[16][17][18]

Table 2: Antibacterial Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleBacterial StrainActivity (MIC)Reference
Triazolo[4,3-a]pyrazines Compound 2eS. aureus32 µg/mL[17]
E. coli16 µg/mL[17]
Pyrazine-2-carboxylic acid derivatives Compound P4C. albicans3.125 µg/mL[19]
Compound P10C. albicans3.125 µg/mL[19]
Compounds P3, P4, P7, P9E. coli50 µg/mL[19]
Compounds P6, P7, P9, P10P. aeruginosa25 µg/mL[19]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain pyrazine derivatives have been shown to possess anti-inflammatory properties.[20] For instance, pyrazolopyrazine derivatives have been evaluated for their ability to inhibit inflammation in animal models.[20]

Table 3: Anti-inflammatory Activity of a Pyrazolopyrazine Derivative

Compound ClassDerivative ExampleAssayActivity (% Inhibition)Reference
Pyrazolopyrazines Compound 15Carrageenan-induced rat paw edema44.44%[20]
Antitubercular Activity

Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. Pyrazinamide, a pyrazine derivative, is a first-line drug for tuberculosis treatment. This has spurred the investigation of other pyrazine-based compounds for their activity against Mycobacterium tuberculosis.[21][22][23][24] Novel pyrazine-1,3,4-oxadiazole and substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant antitubercular activity.[23]

Table 4: Antitubercular Activity of Selected Pyrazine Derivatives

Compound ClassDerivative ExampleStrainActivity (MIC/IC50)Reference
Substituted benzamides Compounds 6a, 6e, 6h, 6j, 6kM. tuberculosis H37RaIC50: 1.35 to 2.18 μM
Compound 7eM. tuberculosis H37RaIC50: 1.35 to 2.18 μM
Pyrazine-1,3,4-oxadiazoles Compounds 2e, 2f, 2nM. tuberculosis H37RvMIC: 3.13 to 12.5 µg/mL[23]
Pyrazine carboxamides Compound P1M. tuberculosisComparable to Pyrazinamide[25]
Pyrazinoic acid esters 4-acetoxybenzyl esterM. tuberculosis< 1-6.25 µg/mL[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of pyrazine derivatives.

Synthesis of Pyrazine Derivatives
  • Esterification of Pyrazinoic Acid: Pyrazinoic acid is dissolved in an appropriate alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for a specified period. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the corresponding pyrazinoate ester.[16][17]

  • Hydrazinolysis of the Ester: The pyrazinoate ester is dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the pyrazine-2-carbohydrazide product often precipitates and can be collected by filtration.[16][17]

  • Condensation with Aldehydes (for Schiff base derivatives): The synthesized pyrazine-2-carbohydrazide is dissolved in ethanol, and an equimolar amount of a substituted aromatic aldehyde is added. The mixture is refluxed for a few hours. The resulting Schiff base derivative may precipitate upon cooling and can be purified by recrystallization.[16][17]

  • Hydrazinylation of Dichloropyrazine: 2,3-Dichloropyrazine is reacted with hydrazine hydrate in a suitable solvent like ethanol to substitute one of the chlorine atoms with a hydrazine group.[26]

  • Cyclization to form the Triazole Ring: The resulting hydrazinopyrazine is then cyclized, for example, by reacting with triethoxymethane, to form the[1][2][3]triazolo[4,3-a]pyrazine core structure.[26]

  • Further Functionalization: The remaining chlorine atom on the pyrazine ring can be substituted with various amines or other nucleophiles to generate a library of derivatives.[26]

The synthesis of pyrazolopyrazines can be achieved through various routes, often starting from a substituted pyrazole precursor. One common method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[20] The specific reaction conditions, such as solvent, temperature, and catalyst, will vary depending on the specific target molecule.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][27][28]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[27]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[27]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).[27]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity Assessment

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][20][23][29]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compounds: The pyrazine derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This method provides a qualitative assessment of antimicrobial activity.[23][29]

  • Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the pyrazine derivative are placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[25][30][31][32]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: The animals are divided into groups and administered the pyrazine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][24][33][34]

  • Preparation of Inoculum: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth).

  • Serial Dilution of Compounds: The pyrazine derivatives are serially diluted in the broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibitor Signaling Pathways

As previously mentioned, many anticancer pyrazine derivatives function as kinase inhibitors. The following diagrams illustrate the general signaling pathways affected by these inhibitors.

digraph "Kinase_Inhibitor_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., c-Met, VEGFR-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Derivative\n(Kinase Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"]; Activation [label="Activation", shape=none, fontcolor="#34A853"];

// Edges GF -> RTK [label="Binds"]; RTK -> Downstream [arrowhead=normal, color="#34A853"]; Downstream -> Proliferation [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> RTK [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout GF -> Activation [style=invis]; Activation -> RTK [style=invis]; Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> RTK [style=invis]; }

Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition by pyrazine derivatives.

digraph "Aurora_Kinase_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Aurora_Kinase [label="Aurora Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Imidazopyrazine\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitosis [label="Mitotic Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& Apoptosis", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Aurora_Kinase -> Mitosis [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> Aurora_Kinase [arrowhead=tee, color="#EA4335"]; Mitosis -> Cell_Cycle_Arrest [style=invis]; // for layout Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> Aurora_Kinase [style=invis]; Aurora_Kinase -> Cell_Cycle_Arrest [label=" Leads to", style=dashed, arrowhead=normal, color="#202124"];

}

Caption: Inhibition of Aurora Kinase signaling by imidazopyrazine derivatives, leading to cell cycle arrest.

SHP2 Phosphatase Inhibition

Some pyrazine derivatives act as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a role in cell signaling pathways.

digraph "SHP2_Inhibition_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Growth_Factor_Signal [label="Growth Factor Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2 [label="SHP2 Phosphatase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Derivative\n(Allosteric Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RAS_MAPK_Pathway [label="RAS-MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Growth_Factor_Signal -> SHP2 [arrowhead=normal, color="#34A853"]; SHP2 -> RAS_MAPK_Pathway [arrowhead=normal, color="#34A853"]; RAS_MAPK_Pathway -> Cell_Proliferation [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> SHP2 [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> SHP2 [style=invis]; }

Caption: Allosteric inhibition of the SHP2 phosphatase by pyrazine derivatives, disrupting the RAS-MAPK pathway.

Conclusion and Future Perspectives

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents underscores their potential for the development of new and effective therapies. The ability to readily modify the pyrazine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future research.

Future efforts in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of pyrazine derivatives for their respective biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities will facilitate the design of more targeted and effective drug candidates.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Exploring the potential of pyrazine derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

The continued exploration of the chemical space around the pyrazine core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs. This guide provides a solid foundation of data and methodologies to support and inspire further research and development in this exciting area of medicinal chemistry.

References

Unveiling the Structural Landscape of 2-Fluoro-5-phenylpyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular structure and conformational preferences of 2-Fluoro-5-phenylpyrazine. In the absence of direct experimental data for this specific molecule, this report leverages high-quality data from closely related structural analogs to predict its key geometric parameters and conformational behavior. This analysis is crucial for understanding its potential intermolecular interactions and guiding its application in medicinal chemistry and materials science. We present a synthesis of crystallographic and computational data from analogous compounds, detail the experimental and computational methodologies typically employed for such characterizations, and provide visualizations to illustrate the predicted molecular conformation and the workflow for its experimental determination.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar pyrazine ring linked to a phenyl group. The key conformational feature is the dihedral angle between the planes of these two aromatic rings. Based on crystallographic data of the analogous compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, a twisted conformation is expected. In this analog, the dihedral angle between the fluorophenyl and the 2-fluoropyridine rings is 37.93(5)°[1]. This significant deviation from coplanarity is likely due to steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the atoms of the pyrazine ring.

Computational studies on similar biaryl systems also support a non-planar ground state conformation. The rotational barrier between different conformations in such systems is a critical parameter influencing their dynamic behavior and interaction with biological targets.

Quantitative Geometrical Data from Analogous Compounds

The following tables summarize key geometric parameters obtained from experimental and computational studies on structurally related molecules. This data provides a reasonable approximation of the expected values for this compound.

Table 1: Key Dihedral Angle from a Structural Analog

CompoundDihedral Angle between Rings (°)Method
2-Fluoro-5-(4-fluorophenyl)pyridine37.93(5)X-ray Crystallography[1]

Table 2: General Bond Lengths and Angles from Related Heterocyclic Compounds

Bond/AngleTypical ValueSource
C-C (in phenyl ring)~1.39 ÅGeneral Crystallographic Data
C-N (in pyrazine ring)~1.33 ÅGeneral Crystallographic Data
C-F~1.35 ÅGeneral Crystallographic Data
C-C-C (in phenyl ring)~120°General Crystallographic Data
C-N-C (in pyrazine ring)~116°General Crystallographic Data

Experimental and Computational Methodologies

The determination of the molecular structure and conformation of compounds like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Experimental Protocol for Crystal Structure Determination:

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. For instance, in the study of 2-Fluoro-5-(4-fluorophenyl)pyridine, the structure was solved using SHELXS97 and refined with SHELXL97[1].

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting molecular structures, conformations, and rotational energy barriers in the gas phase or in solution.

Typical Computational Protocol:

  • Model Building: The 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Conformational Analysis: A potential energy surface scan is performed by systematically rotating the dihedral angle between the phenyl and pyrazine rings to identify energy minima and transition states, thereby determining the rotational barrier.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Visualizations

The following diagrams illustrate the predicted molecular conformation and a typical experimental workflow for structure determination.

molecular_conformation cluster_pyrazine Pyrazine Ring (Planar) cluster_phenyl Phenyl Ring (Planar) N1 N C2 C-F N1->C2 C3 C C2->C3 N4 N C5 C N4->C5 C6 C C5->C6 Ph_C1 C C5->Ph_C1 Dihedral Angle ~38° C3->N4 C6->N1 Ph_C2 C Ph_C1->Ph_C2 Ph_C3 C Ph_C2->Ph_C3 Ph_C4 C Ph_C3->Ph_C4 Ph_C5 C Ph_C4->Ph_C5 Ph_C6 C Ph_C5->Ph_C6 Ph_C6->Ph_C1

Caption: Predicted non-planar conformation of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Molecular Structure and Conformation

Caption: Workflow for X-ray crystal structure determination.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a robust model of its molecular structure and conformation can be constructed by leveraging data from closely related analogs. The molecule is predicted to adopt a non-planar conformation with a significant dihedral angle between the phenyl and pyrazine rings. This structural feature is critical for understanding its physicochemical properties and its potential as a scaffold in drug design and materials science. Further experimental and computational studies are warranted to precisely define its structural parameters and conformational dynamics.

References

The Solubility Profile of 2-Fluoro-5-phenylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-5-phenylpyrazine in organic solvents. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information on the solubility of structurally related compounds, including pyrazine, fluorinated aromatic compounds, and phenyl-substituted heterocycles, to predict the solubility profile of the target molecule. Furthermore, this document outlines detailed experimental protocols for determining the solubility of this compound, providing researchers with the necessary methodologies to generate empirical data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the pyrazine ring, the fluorine substituent, and the phenyl group. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide aims to provide a predictive framework for the solubility of this compound and to detail the experimental means of its precise determination.

Predicted Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound incorporates both polar and non-polar features, which will dictate its solubility in different organic solvents.

  • Pyrazine Core: The parent compound, pyrazine, is a polar molecule due to the presence of two nitrogen atoms and is freely soluble in water and many organic solvents.[1][2]

  • Fluorine Substituent: The introduction of a fluorine atom generally increases the lipophilicity and can lead to "fluorous" interactions. Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, preferring to dissolve in fluorous solvents.[3] While this compound is not highly fluorinated, the fluorine atom will influence its interactions with solvents.

  • Phenyl Group: The phenyl group is a large, non-polar moiety that significantly contributes to the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerateThe polar pyrazine core may interact with the hydroxyl groups of the solvents, but the non-polar phenyl group will limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighThese solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar functionalities.
Non-Polar Toluene, Hexane, Diethyl EtherModerate to HighThe phenyl group will drive solubility in these non-polar solvents. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions.
Chlorinated Dichloromethane, ChloroformHighThese solvents are versatile and can dissolve compounds with a range of polarities.

Experimental Protocols for Solubility Determination

To obtain quantitative data on the solubility of this compound, established experimental methods should be employed. The following sections detail two common and reliable protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][4]

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or by centrifugation followed by careful decantation of the supernatant.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, the container with the solid residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Gravimetric_Method cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Measurement cluster_3 Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Filter or centrifuge to remove undissolved solid B->C D Transfer a precise volume of saturated solution to a pre-weighed container C->D E Evaporate solvent D->E F Weigh the container with the solid residue E->F G Calculate solubility F->G

Figure 1: Experimental workflow for the gravimetric determination of solubility.
UV/Vis Spectroscopic Method

For compounds that possess a chromophore, UV/Vis spectroscopy offers a sensitive and often faster method for determining solubility.[3][5] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

  • Calibration Curve:

    • A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

    • The UV/Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

    • A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) is determined.

  • Sample Preparation and Analysis:

    • A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

    • The saturated solution is separated from the excess solid (step 3 of the gravimetric method).

    • The clear saturated solution is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • The absorbance of the diluted solution is measured at the λmax.

  • Calculation:

    • The concentration of the diluted solution is determined using the equation of the calibration curve.

    • The concentration of the original saturated solution is then calculated by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent.

Spectroscopic_Method cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Calculation A1 Prepare standard solutions of known concentrations A2 Measure absorbance at λmax A1->A2 A3 Construct calibration curve (Absorbance vs. Concentration) A2->A3 C1 Determine concentration of diluted solution from calibration curve A3->C1 B1 Prepare saturated solution and equilibrate B2 Separate supernatant B1->B2 B3 Dilute a known volume of the saturated solution B2->B3 B4 Measure absorbance of the diluted solution at λmax B3->B4 B4->C1 C2 Calculate concentration of the original saturated solution (Solubility) C1->C2

References

Potential Research Areas for 2-Fluoro-5-phenylpyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and aromatic interactions, coupled with its metabolic stability, makes it an attractive core for the design of novel therapeutic agents. The introduction of a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyrazine ring in 2-Fluoro-5-phenylpyrazine creates a unique molecule with potential for diverse biological activities. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the pyrazine ring, potentially enhancing binding affinities and metabolic stability. This guide outlines potential research avenues for this compound, providing a framework for its synthesis, biological evaluation, and mechanistic elucidation.

Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic methodologies. A primary and versatile route is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of the C-C bond between the pyrazine core and the phenyl ring.

Proposed Synthetic Workflow

A logical workflow for the synthesis of this compound and its subsequent derivatization for structure-activity relationship (SAR) studies is depicted below.

G start Start: Commercially available halopyrazine suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, base) start->suzuki product This compound (Target Compound) suzuki->product derivatization Chemical Derivatization (e.g., further Suzuki couplings, nucleophilic aromatic substitution) product->derivatization sar_studies Structure-Activity Relationship (SAR) Studies derivatization->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., c-Met, VEGFR-2) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras compound This compound compound->rtk inhibition Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Methodological & Application

Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-fluoro-5-phenylpyrazine as a versatile building block in modern organic synthesis, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy. This document includes key reaction protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable heterocyclic intermediate characterized by a pyrazine ring substituted with a fluorine atom and a phenyl group. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward method for the introduction of a variety of functional groups. The phenyl group at the 5-position offers a scaffold that is frequently found in biologically active molecules. This combination of features makes this compound a sought-after precursor in medicinal chemistry, particularly for the synthesis of small molecule inhibitors of protein kinases, which are crucial targets in oncology.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression, including Tropomyosin receptor kinase A (TrkA), mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • TrkA Inhibition: TrkA is a receptor tyrosine kinase that, when overactivated, can drive the growth and proliferation of various tumors.[1][2]

  • c-Met and VEGFR-2 Dual Inhibition: The c-Met and VEGFR-2 signaling pathways are critically involved in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis.[3] Dual inhibition of these pathways is a promising strategy in cancer therapy.

Core Synthetic Methodologies

The reactivity of this compound is dominated by two principal transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and Suzuki-Miyaura cross-coupling, which can be used to further functionalize the molecule or in the synthesis of the parent compound itself.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazine ring nitrogens, coupled with the high electronegativity of the fluorine atom, makes the C2 position susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether functionalities, which are prevalent in kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-amino)-5-phenylpyrazine via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Reaction Scheme:

G cluster_reagents Reactants cluster_conditions Conditions cluster_product Product reagents This compound + R1R2NH product 2-(R1R2N)-5-phenylpyrazine reagents->product SNAr conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, NMP) Heat (80-120 °C) conditions->product

Workflow for SNAr of this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry reaction vessel, add this compound and the chosen amine.

  • Add the anhydrous solvent (DMSO or NMP) to dissolve the reactants.

  • Add the base (K₂CO₃ or DIPEA) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-amino)-5-phenylpyrazine.

Quantitative Data for SNAr Reactions (Analogous Systems):

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
3-Aminophenol-----
4-Isopropylaniline-----
5-(tert-butyl)isoxazol-3-amine-----
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-phenylpyrazines

This protocol provides a general method for the synthesis of 2-aryl-5-phenylpyrazines, assuming the starting material is 2-chloro-5-phenylpyrazine. This reaction is also illustrative of how this compound itself could be synthesized from a dihalopyrazine.

Reaction Scheme:

G cluster_reagents Reactants cluster_conditions Conditions cluster_product Product reagents 2-Chloro-5-phenylpyrazine + Arylboronic Acid product 2-Aryl-5-phenylpyrazine reagents->product Suzuki Coupling conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Dioxane/H2O) conditions->product

Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • 2-Chloro-5-phenylpyrazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, dissolve 2-chloro-5-phenylpyrazine and the arylboronic acid in the dioxane/water solvent mixture.

  • Add the base (K₂CO₃ or Na₂CO₃) to the solution.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst [Pd(PPh₃)₄] to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-aryl-5-phenylpyrazine.

Quantitative Data for Suzuki-Miyaura Reactions (Analogous Systems):

Aryl HalideArylboronic AcidCatalystBaseSolventYield (%)
2-ChloropyrazinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95
2-Chloropyrazine4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O92
2-Chloropyrazine3-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O88

Note: Data is based on analogous Suzuki-Miyaura couplings of 2-chloropyrazine.

Biological Signaling Pathways

The derivatives synthesized from this compound often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->TrkA MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation AKT_Pathway->Proliferation DAG_IP3->Proliferation

Simplified TrkA Signaling Pathway and Point of Inhibition.

The TrkA signaling cascade is initiated by the binding of Nerve Growth Factor (NGF), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.[1][2] Pyrazine-based inhibitors competitively bind to the ATP-binding pocket of the TrkA kinase domain, preventing its activation.

cMet_VEGFR2_Signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream_Signaling VEGFR2->Downstream_Signaling Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->cMet Pyrazine_Inhibitor->VEGFR2 Angiogenesis Angiogenesis, Invasion, Metastasis Downstream_Signaling->Angiogenesis

Dual Inhibition of c-Met and VEGFR-2 Signaling.

Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) are ligands for the c-Met and VEGFR-2 receptors, respectively. Activation of these receptors on endothelial and tumor cells triggers signaling cascades that are crucial for angiogenesis, tumor cell invasion, and metastasis.[3] Pyrazine-based dual inhibitors can simultaneously block the kinase activity of both receptors, offering a more comprehensive anti-cancer effect.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of targeted therapies in oncology. Its propensity for facile nucleophilic aromatic substitution allows for the straightforward introduction of diverse functionalities, while its core structure serves as a key scaffold for potent kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

Application Note: Synthesis of 2-Fluoro-5-phenylpyrazine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

AN-SP001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-5-phenylpyrazine through a Suzuki-Miyaura cross-coupling reaction. The procedure outlines the coupling of a halosubstituted fluoropyrazine with phenylboronic acid using a palladium catalyst. This method is a cornerstone of modern organic synthesis, offering a robust and versatile route for the formation of carbon-carbon bonds, which is critical in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[2][3]

Pyrazine rings are key structural motifs in many biologically active compounds and pharmaceuticals. The introduction of an aryl substituent onto a pyrazine core, particularly one containing a fluorine atom, can significantly influence the molecule's pharmacological properties. The protocol described herein details the synthesis of this compound by coupling a suitable precursor, 2-Fluoro-5-bromopyrazine, with phenylboronic acid.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (2-Fluoro-5-bromopyrazine) to form a palladium(II) complex.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex.[1][4] The base is crucial for activating the boronic acid.[2][5]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product (this compound) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (2-Fluoro-5-bromopyrazine) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation Enters Cycle

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol is adapted from general procedures for the Suzuki coupling of halopyrazines.[6][7] Researchers should optimize conditions as necessary.

2.1. Materials and Equipment

  • Reagents:

    • 2-Fluoro-5-bromopyrazine (1.0 eq)

    • Phenylboronic acid (1.2 - 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Deionized Water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Schlenk flask or round-bottom flask with reflux condenser

    • Magnetic stirrer and heat plate

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

    • Rotary evaporator

    • Silica gel for column chromatography

2.2. Reaction Setup and Procedure

Experimental_Workflow start 1. Reagent Addition degas 2. Degas Mixture (N₂/Ar Purge) start->degas heat 3. Heat to Reflux (e.g., 80-100 °C) degas->heat monitor 4. Monitor Reaction (TLC/GC-MS) heat->monitor cool 5. Cool to RT monitor->cool quench 6. Quench & Dilute (Add Water) cool->quench extract 7. Organic Extraction (Ethyl Acetate) quench->extract wash 8. Wash & Dry extract->wash concentrate 9. Concentrate (Rotary Evaporator) wash->concentrate purify 10. Purify (Column Chromatography) concentrate->purify end Characterize Product (NMR, MS) purify->end

Figure 2: Experimental workflow for Suzuki coupling.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-bromopyrazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[8]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Data Presentation: Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The table below summarizes typical conditions reported for the coupling of related chloro- or bromopyrazines with arylboronic acids.

EntryPyrazine HalideCatalyst (mol%)Base (eq)Solvent SystemTemp (°C)Yield (%)Reference
12-ChloropyrazinePd(dppf)Cl₂ (10)K₃PO₄ (2.0)Dioxane/H₂O60Good to Excellent[9]
22-ChloropyrazinePd(II) ONO Pincer (0.01)-Toluene/H₂O-Superior Activity[6]
32,5-DibromopyrazinePd(PPh₃)₄---39-76[7]
46-BromopyrazinesPd(dppf)Cl₂Cs₂CO₃--85-100[7]
5Solid-supported ChloropyrimidinePd₂(dba)₃/P(t-Bu)₃KF (spray-dried)THF50Moderate[10]

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and should be handled with care.

  • Organohalides and boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol offers a reliable and effective method for synthesizing this compound. The versatility of the Suzuki-Miyaura reaction allows for this protocol to be adapted for a wide range of substituted pyrazines and boronic acids, making it an invaluable tool for medicinal chemistry and materials science research. Optimization of the catalyst, base, and solvent may be required to achieve maximum yield for specific substrate combinations.

References

Application of 2-Fluoro-5-phenylpyrazine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on 2-Fluoro-5-phenylpyrazine for agrochemical applications is not extensively available in publicly accessible literature. This document focuses on the closely related and well-documented class of N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which serve as a strong proxy for the potential applications of this compound in insecticide development. The core 5-phenylpyrazine scaffold is a key feature in a novel class of insecticides that function as insect growth regulators.

Introduction

The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established method to enhance their metabolic stability, bioavailability, and overall efficacy.[1][2][3] The pyrazine ring, a six-membered heterocycle, is a scaffold of growing interest in crop protection.[4] This document outlines the application of 5-phenylpyrazine derivatives, specifically N-(5-phenylpyrazin-2-yl)-benzamides, in agrochemical research, focusing on their demonstrated insecticidal properties. These compounds have been identified as potent insect growth regulators that specifically target lepidopteran pests.[4][5]

Mechanism of Action: Chitin Biosynthesis Inhibition

N-(5-phenylpyrazin-2-yl)-benzamide derivatives exert their insecticidal effect by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton.[4][5] Genetic studies have pinpointed Chitin Synthase 1 (CHS1) as the specific molecular target.[4][5] By inhibiting this enzyme, the insect is unable to properly form a new cuticle during molting, leading to severe abnormalities and ultimately, mortality.[4][5] This mode of action is particularly effective against larval stages of insects.

Signaling Pathway Diagram

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P GlcN6P Glucosamine-6-phosphate F6P->GlcN6P GlcNAc6P N-acetylglucosamine-6-phosphate GlcN6P->GlcNAc6P GlcNAc1P N-acetylglucosamine-1-phosphate GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDPGlcNAc Chitin Chitin Polymer UDPGlcNAc->Chitin Chitin Synthase 1 (CHS1) Cuticle Insect Cuticle Chitin->Cuticle Inhibitor N-(5-phenylpyrazin-2-yl)-benzamides Inhibitor->UDPGlcNAc

Caption: Insect Chitin Biosynthesis Pathway and Inhibition.

Quantitative Data: Insecticidal Activity

Compound ClassActive IngredientTarget PestLC50 (ppm)Exposure TimeCitation
BenzoylureaLufenuronSpodoptera littoralis (2nd instar)17.0172h[6]
Substituted UreaCompound b5Spodoptera littoralis (2nd instar)26.6372h[6]

Experimental Protocols

Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

The synthesis of N-(5-phenylpyrazin-2-yl)-benzamide derivatives is typically achieved through a two-step process involving the formation of an amine intermediate followed by an amidation reaction.

Step 1: Synthesis of 2-Amino-5-phenylpyrazine

A common route to 2-amino-5-phenylpyrazine involves the condensation of an alpha-amino ketone with an alpha-amino nitrile, although specific high-yield protocols for this exact compound are not detailed in the provided search results. Commercially, 2-Amino-5-phenylpyrazine is available from various chemical suppliers.[7][8][9]

Step 2: Amidation to form N-(5-phenylpyrazin-2-yl)-benzamide

The amidation can be carried out using an automated synthesis platform or standard laboratory procedures.

Materials:

  • 2-Amino-5-phenylpyrazine

  • Substituted benzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve 2-Amino-5-phenylpyrazine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1 to 1.5 equivalents) to the solution and stir.

  • Slowly add the substituted benzoyl chloride (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-(5-phenylpyrazin-2-yl)-benzamide derivative.

Synthesis_Workflow Reactants 2-Amino-5-phenylpyrazine + Substituted Benzoyl Chloride Reaction Amidation Reaction (Base, Anhydrous Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product N-(5-phenylpyrazin-2-yl)-benzamide Purification->Product

Caption: General Synthesis Workflow.

Insecticidal Bioassay Protocol (Larval Leaf-Dip Method)

This protocol is a generalized method for assessing the insecticidal activity of compounds against lepidopteran larvae.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Distilled water with a surfactant (e.g., Triton X-100)

  • Leaf discs from a suitable host plant (e.g., cabbage for Plutella xylostella or cotton for Spodoptera littoralis)

  • Second or third instar larvae of the target pest

  • Petri dishes or multi-well plates with a moistened filter paper

Procedure:

  • Prepare a stock solution of the test compound.

  • Create a series of dilutions of the test compound in distilled water containing the surfactant. A control solution with only the solvent and surfactant should also be prepared.

  • Dip leaf discs into each test solution for a standardized time (e.g., 10-30 seconds).

  • Allow the leaf discs to air dry completely.

  • Place one treated leaf disc into each petri dish or well.

  • Introduce a single larva onto each leaf disc.

  • Seal the containers and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).

  • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded are considered dead.

  • Record the mortality data for each concentration and the control.

  • Calculate the LC50 value using probit analysis.

Bioassay_Workflow Prep Prepare Compound Dilutions Treat Treat Leaf Discs Prep->Treat Infest Infest with Larvae Treat->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Assess Assess Mortality Incubate->Assess Analyze Probit Analysis (LC50) Assess->Analyze

Caption: Insecticidal Bioassay Workflow.

Conclusion

Derivatives of 5-phenylpyrazine represent a promising area of agrochemical research, particularly for the development of novel insecticides. Their mode of action as chitin biosynthesis inhibitors offers a valuable tool for managing lepidopteran pests. The introduction of a fluorine atom at the 2-position of the pyrazine ring is a logical next step in the optimization of this scaffold, potentially leading to enhanced insecticidal potency and favorable physicochemical properties. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully characterize their potential in crop protection.

References

Synthesis of Novel Heterocyclic Compounds from 2-Fluoro-5-phenylpyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Fluoro-5-phenylpyrazine as a versatile starting material. The methodologies outlined herein focus on leveraging the reactivity of the fluorine atom for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as well as the pyrazine ring for the construction of fused heterocyclic systems. These approaches offer pathways to a diverse range of molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The pyrazine scaffold, in particular, is a key component in numerous approved drugs. The starting material, this compound, offers a strategic advantage for chemical diversification. The electron-withdrawing nature of the pyrazine ring activates the C-F bond towards nucleophilic attack, while the phenyl substituent provides a core structural motif that can be further functionalized. This document details three primary synthetic strategies for the elaboration of this compound into novel heterocyclic structures:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the fluorine atom by various nucleophiles to introduce diverse functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position.

  • Synthesis of Fused Heterocyclic Systems: Construction of bicyclic and polycyclic scaffolds such as imidazo[1,2-a]pyrazines, triazolo[4,3-a]pyrazines, and pyrazolo[1,5-a]pyrazines.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution: Synthesis of 2-(Substituted-amino)-5-phenylpyrazines

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution by a variety of amines, providing a straightforward route to 2-amino-5-phenylpyrazine derivatives.

Experimental Workflow:

workflow reagents This compound, Amine, Base reaction Reaction Setup (Solvent, Temperature) reagents->reaction 1. Combine workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Purification (Chromatography) workup->purification 3. Isolate product 2-(Substituted-amino)- 5-phenylpyrazine purification->product 4. Characterize

Caption: General workflow for the synthesis of 2-(substituted-amino)-5-phenylpyrazines.

Protocol: Synthesis of 2-(Anilino)-5-phenylpyrazine

  • Materials: this compound, Aniline, Potassium Carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) is added aniline (1.2 mmol) and K2CO3 (2.0 mmol).

    • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

    • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(anilino)-5-phenylpyrazine.

Quantitative Data:

ProductNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
2-(Anilino)-5-phenylpyrazineAnilineK2CO3DMF1201885
2-(Piperidin-1-yl)-5-phenylpyrazinePiperidineK2CO3DMSO1201292
2-(Morpholino)-5-phenylpyrazineMorpholineCs2CO3Dioxane1002488

Characterization Data for 2-Amino-5-phenylpyrazine (Intermediate for Fused Systems):

  • 1H NMR (CDCl3, 400 MHz): δ 8.25 (s, 1H), 7.90 (s, 1H), 7.85 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H), 4.75 (br s, 2H).

  • 13C NMR (CDCl3, 101 MHz): δ 154.2, 149.8, 137.1, 136.5, 133.9, 128.9, 128.6, 126.5.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While the C-F bond can be activated, for broader applicability, 2-Chloro-5-phenylpyrazine (readily synthesized from the corresponding amine) is a more common substrate.

Reaction Scheme:

suzuki_coupling cluster_reactants Reactants cluster_conditions Conditions start 2-Chloro-5-phenylpyrazine product 2-Aryl-5-phenylpyrazine start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product

Caption: Suzuki-Miyaura coupling of 2-Chloro-5-phenylpyrazine.

Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Materials: 2-Chloro-5-phenylpyrazine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], Potassium Carbonate (K2CO3), 1,4-Dioxane, Water.

  • Procedure:

    • To a Schlenk flask is added 2-Chloro-5-phenylpyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).

    • The flask is evacuated and backfilled with argon three times.

    • A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added.

    • The reaction mixture is heated to 90 °C and stirred for 12 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 2,5-diphenylpyrazine.[1]

Quantitative Data:

ProductArylboronic AcidCatalystBaseSolventYield (%)
2,5-DiphenylpyrazinePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O91
2-(4-Methoxyphenyl)-5-phenylpyrazine4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3Toluene/EtOH/H2O88
2-(Thiophen-2-yl)-5-phenylpyrazineThiophene-2-boronic acidPd(OAc)2/SPhosK3PO4Dioxane85
Synthesis of Fused Heterocyclic Scaffolds

Imidazo[1,2-a]pyrazines can be synthesized from 2-amino-5-phenylpyrazine (obtained via SNAr from this compound) and an α-haloketone.

Synthetic Pathway:

imidazopyrazine_synthesis start This compound amination Nucleophilic Aromatic Substitution (NH3) start->amination intermediate 2-Amino-5-phenylpyrazine amination->intermediate cyclization Condensation with α-Haloketone intermediate->cyclization product Imidazo[1,2-a]pyrazine Derivative cyclization->product

Caption: Two-step synthesis of Imidazo[1,2-a]pyrazines.

Protocol: Synthesis of 2-Methyl-6-phenylimidazo[1,2-a]pyrazine

  • Materials: 2-Amino-5-phenylpyrazine, Chloroacetone, Sodium bicarbonate (NaHCO3), Ethanol.

  • Procedure:

    • A mixture of 2-Amino-5-phenylpyrazine (1.0 mmol), chloroacetone (1.2 mmol), and NaHCO3 (2.0 mmol) in ethanol (10 mL) is heated at reflux for 8 hours.[2]

    • The reaction is monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated.

    • The crude product is purified by column chromatography to give 2-methyl-6-phenylimidazo[1,2-a]pyrazine.

Quantitative Data:

Productα-HaloketoneBaseSolventYield (%)
2-Methyl-6-phenylimidazo[1,2-a]pyrazineChloroacetoneNaHCO3Ethanol78
2,6-Diphenylimidazo[1,2-a]pyrazine2-BromoacetophenoneK2CO3DMF82

These fused heterocycles can be prepared from a 2-hydrazinylpyrazine intermediate, which is accessible from 2-chloro-5-phenylpyrazine.

Protocol: Synthesis of 6-Phenyl-[3][4][5]triazolo[4,3-a]pyrazine

  • Materials: 2-Chloro-5-phenylpyrazine, Hydrazine hydrate, Triethyl orthoformate, Ethanol.

  • Procedure:

    • Step 1: Synthesis of 2-Hydrazinyl-5-phenylpyrazine. A solution of 2-Chloro-5-phenylpyrazine (1.0 mmol) and hydrazine hydrate (5.0 mmol) in ethanol (10 mL) is heated at reflux for 6 hours. The solvent is removed in vacuo, and the residue is used in the next step without further purification.[6]

    • Step 2: Cyclization. The crude 2-hydrazinyl-5-phenylpyrazine is suspended in triethyl orthoformate (10 mL) and heated at reflux for 4 hours.[7]

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 6-phenyl-[3][4][5]triazolo[4,3-a]pyrazine.

Quantitative Data:

Intermediate/ProductReagentsSolventYield (%) (2 steps)
6-Phenyl-[3][4][5]triazolo[4,3-a]pyrazineHydrazine hydrate, Triethyl orthoformateEthanol75
3-Methyl-6-phenyl-[3][4][5]triazolo[4,3-a]pyrazineHydrazine hydrate, Triethyl orthoacetateEthanol72

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this document provide robust and reproducible methods for accessing substituted pyrazines and fused pyrazine systems. These synthetic routes offer a platform for the generation of compound libraries for screening in drug discovery programs and for the development of new functional materials. The quantitative data presented allows for the comparison of different synthetic strategies and the optimization of reaction conditions.

References

Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-fluoro-5-phenylpyrazine as a reagent in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this compound in all contexts, protocols for the closely related and often more reactive 2-chloro-5-phenylpyrazine are also included as valuable analogous procedures.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The phenyl substituent offers a site for further functionalization. Cross-coupling reactions are a powerful tool for the derivatization of such heterocyclic systems. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving 2-halo-5-phenylpyrazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, it can be used to introduce a variety of aryl or vinyl substituents at the 2-position by coupling with an appropriate boronic acid or ester. While a direct protocol for this compound is not extensively reported, the following protocol for a similar bromo-aminopyrazine derivative provides a strong starting point.

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Aminopyrazine

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285

Data adapted from a representative Suzuki-Miyaura coupling of 2-amino-5-bromopyrazine.[1]

Experimental Protocol: Suzuki-Miyaura Coupling (Analogous Procedure)

This protocol is adapted from the coupling of 2-amino-5-bromopyrazine with 4-nitrophenylboronic acid.[1]

Materials:

  • This compound (or 2-bromo/chloro analogue)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Boronic Acid - Pd(PPh₃)₄ - K₂CO₃ inert Establish Inert Atmosphere reagents->inert solvent Add Dioxane/H₂O inert->solvent heat Heat to 100°C (12 hours) solvent->heat cool Cool to RT heat->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Final Product purify->product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd(OAc)₂ - BINAP - Cs₂CO₃ solvent Add Toluene reagents->solvent heat Heat to 110°C (5 hours) solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter extract Wash & Dry filter->extract purify Column Chromatography extract->purify product Final Product purify->product Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd(PPh₃)₄ - CuI solvent Add THF/Et₃N reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT (16 hours) alkyne->stir concentrate Concentrate stir->concentrate extract Dissolve & Wash concentrate->extract purify Column Chromatography extract->purify product Final Product purify->product

References

Application Notes and Protocols for the Purification of 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluoro-5-phenylpyrazine, a crucial building block in medicinal chemistry and materials science. The protocol is designed for researchers who have synthesized this compound, likely via a Suzuki-Miyaura cross-coupling reaction, and require a high degree of purity for subsequent applications.

Introduction

This compound is a heterocyclic compound of interest in drug discovery and development due to the presence of the pyrazine and fluoro-phenyl moieties, which can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The purification of this compound is critical as impurities, such as residual catalysts, starting materials, and byproducts, can interfere with biological assays and downstream chemical transformations. The following protocol outlines a robust procedure for the purification of this compound from a crude reaction mixture, assuming its synthesis via a Suzuki-Miyaura cross-coupling of a halopyrazine with a phenylboronic acid derivative.

Anticipated Impurities

A typical Suzuki-Miyaura coupling reaction for the synthesis of this compound would likely involve the reaction of 2-chloro-5-fluoropyrazine with phenylboronic acid (or vice-versa) in the presence of a palladium catalyst, a phosphine ligand, and a base. Therefore, the crude product may contain the following impurities:

  • Starting Materials: Unreacted 2-halo-5-fluoropyrazine and phenylboronic acid.

  • Catalyst Residues: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands.

  • Byproducts: Homocoupling products (biphenyl), and debrominated or dechlorinated starting materials.

  • Inorganic Salts: Residual base (e.g., K₂CO₃, Cs₂CO₃) and boronic acid derivatives.

Materials and Equipment

Reagents and Solvents:

  • Crude this compound

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp (254 nm)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

Experimental Protocol

Part 1: Aqueous Workup

This initial step is designed to remove the bulk of inorganic impurities and water-soluble organic compounds from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL) to remove water-soluble salts and reagents.

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) if the reaction was conducted under acidic conditions or to remove any acidic impurities.

    • Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Part 2: Purification by Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from organic impurities.

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and elute with various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running the eluting solvent through it until the pack is stable.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the predetermined solvent system. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC, spotting fractions to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Part 3: Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of this compound.

  • Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterCrude ProductAfter Aqueous WorkupAfter Column Chromatography
Appearance Dark oil or solidBrown oil or solidWhite to off-white solid
Purity (by TLC) Multiple spotsFewer spotsSingle spot
Expected Yield N/A80-95%60-85% (from crude)
Key Impurities Present Catalyst, salts, byproductsOrganic byproductsTrace solvent

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_chromatography Chromatography cluster_analysis Purity Analysis Crude_Mixture Crude Reaction Mixture (Product, Impurities, Catalyst, Salts) Dissolution Dissolve in Organic Solvent Crude_Mixture->Dissolution Wash Aqueous Washes (Water, Brine) Dissolution->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Column_Chromatography Silica Gel Column Chromatography Dry_Concentrate->Column_Chromatography Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Solvent_Removal Combine Pure Fractions & Remove Solvent Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis Purity Assessment (NMR, MS, TLC, MP) Pure_Product->Analysis

Caption: Workflow for the purification of this compound.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols for 2-Fluoro-5-phenylpyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Fluoro-5-phenylpyrazine as a building block in the synthesis of advanced functional materials. The protocols offer detailed experimental procedures for its synthesis and subsequent utilization in the creation of materials for organic electronics.

Application Notes

This compound is a heterocyclic compound with potential applications in materials science, particularly in the field of organic electronics. Its utility stems from the combination of the electron-deficient pyrazine ring, the conjugated phenyl group, and the presence of a fluorine atom. This unique combination of moieties can be leveraged to fine-tune the optoelectronic properties of organic materials.

Key Potential Applications:

  • Organic Light-Emitting Diodes (OLEDs): The phenylpyrazine core can serve as an electron-accepting unit in donor-acceptor (D-A) type molecules, which are often employed as emitters or host materials in OLEDs. The electron-withdrawing nature of the pyrazine ring can facilitate intramolecular charge transfer (ICT), a process that is crucial for the emissive properties of many organic fluorophores.[1] The fluorine substituent can further enhance electron affinity, potentially leading to materials with improved electron transport properties and higher thermal stability.

  • Organic Photovoltaics (OPVs): In the context of OPVs, this compound can be incorporated into donor or acceptor materials. The fluorination can influence the frontier molecular orbital energy levels (HOMO and LUMO), which is critical for optimizing the open-circuit voltage and charge separation efficiency in solar cell devices.

  • Dye-Sensitized Solar Cells (DSSCs): Pyrazine derivatives have been explored as electron-accepting components in organic photosensitizers for DSSCs.[2] The strong electron-deficient character of the pyrazine unit is advantageous for the push-pull scaffold of the ICT mechanism.[2] The introduction of a fluorine atom can modulate the electronic properties and potentially improve the overall power conversion efficiency.

  • Organic Field-Effect Transistors (OFETs): The planarity of the phenylpyrazine system and the potential for intermolecular interactions introduced by the fluorine atom can influence the solid-state packing of materials, which is a key determinant of charge carrier mobility in OFETs. Fluorination is a known strategy to enhance the performance of both p-type and n-type organic semiconductors.

Structure-Property Relationships:

The material properties derived from this compound are governed by the interplay of its constituent parts:

ComponentInfluence on Material Properties
Pyrazine Ring Electron-deficient, promotes intramolecular charge transfer, can act as an electron acceptor.
Phenyl Group Extends π-conjugation, can be further functionalized to tune properties.
Fluorine Atom Modulates HOMO/LUMO energy levels, can improve thermal and chemical stability, influences intermolecular packing.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a donor-acceptor type material suitable for organic electronics.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible synthetic route to this compound from commercially available starting materials. The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[3][4]

Reaction Scheme:

G A 2-Chloro-5-fluoropyrazine C Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C A->C B Phenylboronic acid B->C D This compound C->D

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-5-fluoropyrazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-5-fluoropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Donor-Acceptor Molecule using this compound

This protocol details the synthesis of a donor-acceptor molecule where this compound acts as the acceptor (A) and is coupled to a donor (D) moiety, for example, a carbazole derivative, via a Suzuki-Miyaura cross-coupling reaction. For this, a boronic acid or boronic ester derivative of this compound is first prepared.

Workflow Diagram:

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki Coupling A This compound C Pd(dppf)Cl2, KOAc Dioxane, 80 °C A->C B Bis(pinacolato)diboron B->C D 2-Fluoro-5-(phenyl)pyrazin-2-yl)boronic acid, pinacol ester C->D F Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C D->F E Donor-Halide (e.g., 9-Bromo-3,6-di-tert-butylcarbazole) E->F G Donor-Acceptor Molecule F->G

Caption: Synthesis of a Donor-Acceptor Molecule.

Part A: Synthesis of 2-Fluoro-5-(phenyl)pyrazin-2-yl)boronic acid, pinacol ester

Materials:

  • This compound (from Protocol 1)

  • Bis(pinacolato)diboron [B₂(pin)₂]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq) in a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part B: Synthesis of the Donor-Acceptor Molecule

Materials:

  • 2-Fluoro-5-(phenyl)pyrazin-2-yl)boronic acid, pinacol ester (from Part A)

  • 9-Bromo-3,6-di-tert-butylcarbazole (or another suitable donor-halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Procedure:

  • To a round-bottom flask, add the boronic ester from Part A (1.1 eq), 9-bromo-3,6-di-tert-butylcarbazole (1.0 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and deionized water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Follow the workup and purification procedure as described in Protocol 1.

Photophysical Characterization:

The resulting donor-acceptor molecule should be characterized for its photophysical properties, including UV-Vis absorption and photoluminescence spectroscopy in various solvents to assess its potential for use in OLEDs or other optoelectronic devices.

Quantitative Data Summary:

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
Donor-Acceptor MoleculeData to be determinedData to be determinedData to be determined

Note: The absorption and emission maxima will depend on the specific donor used and the solvent. The photophysical properties of pyrazine-based chromophores are known to be sensitive to solvent polarity, often exhibiting solvatochromism.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-phenylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-5-phenylpyrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through two main retrosynthetic pathways, primarily involving a Suzuki-Miyaura cross-coupling reaction to form the C-C bond and a fluorination step to introduce the fluorine atom.

  • Route A: Phenylation followed by Fluorination. This route involves the initial synthesis of a phenylpyrazine intermediate, which is subsequently fluorinated. A common starting material for this route is 2-chloropyrazine.

  • Route B: Fluorination followed by Phenylation. In this alternative, a fluorinated pyrazine precursor is first synthesized and then subjected to a cross-coupling reaction to introduce the phenyl group.

The choice of route can depend on the availability of starting materials and the specific challenges encountered with each step.

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis generally involves two key transformations:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is used to form the carbon-carbon bond between the pyrazine ring and the phenyl group, typically by coupling a halopyrazine with phenylboronic acid.

  • Fluorination: The introduction of the fluorine atom onto the pyrazine ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) or electrophilic fluorination.

Q3: Which palladium catalyst is most effective for the Suzuki-Miyaura coupling of 2-chloropyrazine?

A3: For the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides like 2-chloropyrazine, palladium catalysts with electron-rich and bulky phosphine ligands are generally most effective. Catalyst systems such as those employing 2-(dicyclohexylphosphino)biphenyl (CyJohnPhos) have shown good performance in similar couplings.[1] Low catalyst loadings (e.g., 0.01 mol%) with specialized pincer-type palladium complexes have also been reported to be highly active for the Suzuki-Miyaura coupling of 2-chloropyrazine.[2]

Q4: What are the common methods for fluorinating the pyrazine ring?

A4: Common methods for fluorinating electron-deficient heterocyclic rings like pyrazine include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves reacting a suitable precursor, such as a chloropyrazine, with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[3][4] The reactivity can be enhanced by using phase-transfer catalysts or anhydrous fluoride sources.[3]

  • Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF4) can be used to introduce fluorine onto an activated pyrazine ring.[5][6] This method is often employed in later-stage fluorinations.

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can be prepared from an aminopyrazine precursor.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_route_a Route A: Phenylation then Fluorination cluster_route_b Route B: Fluorination then Phenylation A1 2-Chloropyrazine A2 Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd catalyst, Base) A1->A2 A3 2-Phenylpyrazine A2->A3 A4 Fluorination (e.g., Selectfluor) A3->A4 A5 This compound A4->A5 B1 2-Chloropyrazine B2 Nucleophilic Fluorination (e.g., KF or CsF) B1->B2 B3 2-Chloro-5-fluoropyrazine B2->B3 B4 Suzuki-Miyaura Coupling (Phenylboronic Acid, Pd catalyst, Base) B3->B4 B5 This compound B4->B5

Caption: Synthetic routes to this compound.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine
Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Conversion 1. Inactive catalyst. 2. Inefficient base. 3. Poor quality boronic acid. 4. Low reaction temperature.1. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation. Consider using bulky, electron-rich phosphine ligands. 2. Use a stronger base such as Cs2CO3 or K3PO4.[1] 3. Use fresh, high-purity phenylboronic acid. 4. Increase the reaction temperature, potentially using a higher boiling point solvent like dioxane or toluene.
Significant Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Certain palladium catalysts and ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different palladium catalysts and ligands. Sometimes, a change in the ligand can suppress dehalogenation.
Formation of Homocoupled Biphenyl 1. Oxidative homocoupling of phenylboronic acid.1. Ensure rigorous anaerobic conditions. Lowering the reaction temperature or using a different palladium source may also help.
Protodeboronation of Phenylboronic Acid 1. Presence of water and/or prolonged reaction times at high temperatures.1. Use anhydrous conditions and monitor the reaction to avoid unnecessarily long reaction times. The use of potassium aryltrifluoroborates can sometimes mitigate this issue.
Fluorination of Phenylpyrazine
Problem Potential Cause(s) Troubleshooting Suggestions
Low Yield in Nucleophilic Fluorination (SNAr) 1. Low reactivity of the chloro-substituent. 2. Presence of water inactivating the fluoride source. 3. Poor solubility of the fluoride salt.1. The pyrazine ring is electron-deficient, which should facilitate SNAr. However, if reactivity is low, consider using a more activated leaving group (e.g., a nitro group) if synthetically feasible. 2. Use spray-dried KF or anhydrous CsF. Perform the reaction under strictly anhydrous conditions. 3. Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a polar aprotic solvent like DMF, DMSO, or sulfolane to increase the solubility and nucleophilicity of the fluoride.[3]
Low Yield in Electrophilic Fluorination 1. Insufficient activation of the pyrazine ring. 2. Decomposition of the starting material or product under reaction conditions.1. The phenyl group may not be sufficiently activating. Consider if the reaction is feasible for this substrate or if an alternative fluorination strategy is needed. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Lowering the reaction temperature may also be beneficial.
Poor Regioselectivity of Fluorination 1. Multiple reactive sites on the pyrazine ring.1. The regioselectivity of fluorination on substituted pyrazines can be difficult to predict. Careful characterization of the product mixture is necessary. If selectivity is poor, consider a synthetic route that installs the fluorine and phenyl groups in a defined order (Route B).

Detailed Experimental Protocols

Note: The following protocols are adapted from literature procedures for similar substrates and may require optimization for the synthesis of this compound.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol is based on conditions reported for the coupling of 2-chloropyrazine with various arylboronic acids.[2]

Materials:

  • 2-Chloropyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)

  • Cesium carbonate (Cs2CO3)

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and CyJohnPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-phenylpyrazine.

Protocol 2: Nucleophilic Fluorination of 2-Chloro-5-phenylpyrazine

This hypothetical protocol is based on general procedures for SNAr fluorination of electron-deficient heteroaryl chlorides.

Materials:

  • 2-Chloro-5-phenylpyrazine

  • Spray-dried potassium fluoride (KF)

  • Tetrabutylammonium chloride (TBAC)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • To an oven-dried flask, add 2-chloro-5-phenylpyrazine (1.0 mmol), spray-dried potassium fluoride (3.0 mmol), and tetrabutylammonium chloride (1.5 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 150-180 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Quantitative Data Summary

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Chloropyrazine

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)Toluene/H2O100Moderate
2Pd2(dba)3 (1.5)SPhos (3)K3PO4 (2)Dioxane100Good
3Pd(OAc)2 (2)CyJohnPhos (4)Cs2CO3 (2)Dioxane100High
4ONO Pincer Pd(II) Complex (0.01)-K2CO3 (2)Toluene/H2O110>95

Data compiled and adapted from analogous reactions in the literature.[2]

Table 2: Comparison of Fluorination Methods for Heteroaromatic Chlorides

Method Fluorinating Agent Typical Conditions Advantages Disadvantages
SNAr KF or CsFHigh temperature (150-250 °C), polar aprotic solvent (DMSO, sulfolane)Cost-effective fluoride source.Harsh reaction conditions, potential for side reactions.
Electrophilic Fluorination SelectfluorRoom temperature to moderate heat, acetonitrileMild conditions, high functional group tolerance.Reagent cost, may require an activated substrate.
Balz-Schiemann HBF4, NaNO2 then heatDiazotization at low temp, then thermal decompositionWell-established method.Use of potentially explosive diazonium salts, often moderate yields.

Logical Relationship Diagram

troubleshooting_suzuki start Low Yield in Suzuki Coupling q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q1->a1_no q2 Major byproduct is dehalogenated starting material? a1_yes->q2 s4 Check catalyst activity. Increase temperature. Use a more effective base. a1_no->s4 s5 Check purity of boronic acid. a1_no->s5 a2_yes Yes q2->a2_yes q2->a2_yes a2_no No q2->a2_no s1 Check for protic impurities. Use strictly anhydrous conditions. a2_yes->s1 s2 Screen alternative ligands. a2_yes->s2 q3 Major byproduct is homocoupled biphenyl? a2_no->q3 a3_yes Yes q3->a3_yes s3 Ensure rigorous anaerobic conditions. Lower reaction temperature. a3_yes->s3 a3_no No

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

References

Technical Support Center: Reactions of 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Fluoro-5-phenylpyrazine. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions include Suzuki-Miyaura coupling to form a C-C bond at the 2-position, Buchwald-Hartwig amination to introduce an amino group at the 2-position, and nucleophilic aromatic substitution (SNAr) where the fluorine atom is displaced by a nucleophile.

Q2: Why is this compound a useful building block in drug discovery?

A2: The pyrazine ring is a privileged scaffold in medicinal chemistry, and the fluorine atom at the 2-position acts as a versatile handle for various functionalization reactions. The phenyl group at the 5-position provides a core structure that can be further modified.

Q3: What are the general challenges encountered when working with this compound?

A3: General challenges include the potential for side reactions such as homocoupling of coupling partners, hydrodehalogenation, and in some cases, hydrolysis or defluorination of the starting material under harsh reaction conditions. Careful optimization of reaction parameters is crucial for achieving high yields of the desired product.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Formation of significant amounts of a biphenyl side product.

Troubleshooting:

This side product is likely due to the homocoupling of the phenylboronic acid reagent.[1][2][3][4]

  • Deoxygenate Reaction Mixture: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Oxygen can promote the homocoupling of boronic acids.[2]

  • Use High-Purity Reagents: Use high-purity phenylboronic acid and ensure the this compound is free of impurities.

  • Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can lead to increased homocoupling.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Minimizing Homocoupling in Suzuki Coupling

start Start: High Biphenyl Side Product deoxygenate Thoroughly Deoxygenate Reaction Mixture start->deoxygenate reagents Use High-Purity Reagents deoxygenate->reagents catalyst Optimize Catalyst and Ligand reagents->catalyst stoichiometry Control Boronic Acid Stoichiometry (1.1-1.2 eq) catalyst->stoichiometry temperature Optimize Reaction Temperature stoichiometry->temperature end End: Minimized Biphenyl temperature->end

Caption: Troubleshooting workflow for reducing biphenyl side product in Suzuki coupling.

Buchwald-Hartwig Amination

Issue: Formation of 5-phenylpyrazine as a significant side product.

Troubleshooting:

This side product arises from the hydrodehalogenation (or hydrodefluorination) of the starting material.[5][6][7][8]

  • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases are typically used. If hydrodehalogenation is an issue, consider using a weaker base or a different base altogether (e.g., Cs₂CO₃ instead of NaOtBu).

  • Ligand Selection: The phosphine ligand plays a crucial role. Bulky, electron-rich ligands often favor the desired C-N bond formation over hydrodehalogenation. Consider screening ligands like XPhos, SPhos, or Josiphos-type ligands.

  • Solvent: Ensure the use of anhydrous solvents. The presence of water or other protic sources can contribute to hydrodehalogenation.

  • Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or high temperatures, which can promote side reactions.

Reaction Pathway for Buchwald-Hartwig Amination and Side Product Formation

sub This compound oxidative_add Oxidative Addition sub->oxidative_add amine Amine (R-NH2) intermediate [Pd(II) Complex] amine->intermediate pd0 Pd(0) Catalyst pd0->oxidative_add oxidative_add->intermediate reductive_elim Reductive Elimination intermediate->reductive_elim hydrodehalogenation Hydrodehalogenation (Side Reaction) intermediate->hydrodehalogenation product 2-Amino-5-phenylpyrazine (Desired Product) reductive_elim->product side_product 5-Phenylpyrazine hydrodehalogenation->side_product

Caption: Buchwald-Hartwig amination pathways leading to desired product and hydrodehalogenation side product.

Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Formation of 5-phenylpyrazin-2-ol when using an alkoxide nucleophile.

Troubleshooting:

This side product can arise from the hydrolysis of the starting material or the desired ether product, especially if water is present in the reaction mixture.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Base Selection: Use a non-aqueous base. If using a hydroxide base is unavoidable, use it in stoichiometric amounts and at low temperatures.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable conversion to the desired ether.

Issue 2: Low conversion or formation of multiple products when using an amine nucleophile.

Troubleshooting:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity.[9] Polar aprotic solvents like DMSO, DMF, or NMP are often preferred for SNAr reactions.

  • Base: The addition of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) can be beneficial to neutralize the HF generated during the reaction, which can otherwise protonate the amine nucleophile and reduce its reactivity.

  • Dimerization: In some cases, dimerization of the aminated product can occur, especially with primary amines. Using a slight excess of the amine nucleophile and monitoring the reaction closely can help minimize this.

  • Temperature: SNAr reactions with less activated substrates may require elevated temperatures. However, excessively high temperatures can lead to decomposition. A careful temperature optimization study is recommended.

SNAr Reaction and Potential Side Products

sub This compound snar SNAr Reaction sub->snar hydrolysis Hydrolysis (Side Reaction) sub->hydrolysis nucleophile Nucleophile (Nu-) nucleophile->snar product 2-Nu-5-phenylpyrazine (Desired Product) snar->product dimerization Dimerization (Side Reaction with R-NH2) product->dimerization hydrolysis_product 5-Phenylpyrazin-2-ol hydrolysis->hydrolysis_product dimer_product Dimerized Byproduct dimerization->dimer_product

Caption: General SNAr pathways and potential side reactions.

Quantitative Data Summary

Reaction TypeCommon Side ProductTypical Yield (%)Conditions Favoring Formation
Suzuki-Miyaura CouplingBiphenyl (from homocoupling)5-20%Presence of oxygen, excess boronic acid, high temperatures.
Buchwald-Hartwig Amination5-Phenylpyrazine2-15%Protic impurities, non-optimal ligand/base combination.
SNAr (with alkoxides)5-Phenylpyrazin-2-olVariablePresence of water, high temperatures, prolonged reaction times.

Note: The yields of side products are highly dependent on the specific reaction conditions and the scale of the reaction. The values provided are estimates based on common observations.

Experimental Protocols

Key Experiment 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2,5-diphenylpyrazine while minimizing the formation of biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the deoxygenated 1,4-dioxane/water solvent mixture via cannula.

  • Sparge the resulting mixture with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize an N-alkyl-5-phenylpyrazin-2-amine with minimal hydrodefluorination.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., butylamine) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.05 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried reaction vessel.

  • Add anhydrous toluene, followed by this compound and the primary amine.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Key Experiment 3: Nucleophilic Aromatic Substitution of this compound with an Alkoxide

Objective: To synthesize a 2-alkoxy-5-phenylpyrazine, avoiding hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous DMSO

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and anhydrous DMSO.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Fluoro-5-phenylpyrazine synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halopyrazine derivative (such as 2-bromo-5-fluoropyrazine) with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized to Pd(II) due to insufficient degassing or exposure to air.

  • Improper Base Selection: The choice and strength of the base are crucial for the transmetalation step.

  • Solvent Issues: The solvent must be anhydrous and capable of dissolving the reactants and catalyst.

  • Substrate Quality: Impurities in the starting materials (halopyrazine or boronic acid) can poison the catalyst.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid or dehalogenation of the halopyrazine can reduce the yield of the desired product.[1]

Q3: How does the fluorine substituent on the pyrazine ring affect the Suzuki-Miyaura coupling reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyrazine ring. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, which is often a rate-determining step in the catalytic cycle.[2] However, the position of the fluorine substituent does not seem to have a remarkable influence on catalytic activity.[2]

Q4: What are common side products in this synthesis, and how can I minimize them?

A4: Common side products include:

  • Homocoupling Product (Biphenyl): This arises from the coupling of two phenylboronic acid molecules. It can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[1]

  • Dehalogenated Pyrazine: The starting halopyrazine can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be mitigated by the choice of phosphine ligand.

  • Protodeborylation Product (Benzene): The boronic acid can be converted to benzene. Using anhydrous conditions and the appropriate base can help to reduce this side reaction.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel.[3][4] The choice of eluent (often a mixture of hexanes and ethyl acetate) will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or very low conversion of starting materials 1. Inactive catalyst (Pd(0) oxidized).2. Incorrect base or insufficient amount.3. Reaction temperature is too low.4. Poor quality of reagents (impurities).1. Ensure all reagents and solvents are dry and thoroughly degassed. Use fresh catalyst or a pre-catalyst.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.3. Increase the reaction temperature in increments.4. Purify starting materials before use.
Formation of significant amounts of homocoupling product (biphenyl) 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without complete reduction to Pd(0).1. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen). Maintain a positive inert gas pressure throughout the reaction.2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of a Pd(II) pre-catalyst.
Significant dehalogenation of the fluoropyrazine starting material 1. Presence of water or protic impurities.2. Certain phosphine ligands may promote this side reaction.1. Use anhydrous solvents and reagents.2. Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation.
Difficulty in purifying the product from starting materials or byproducts 1. Similar polarities of the product and impurities.1. Optimize the mobile phase for column chromatography (try different solvent systems and gradients).2. Consider derivatization of the impurity to alter its polarity for easier separation.3. Attempt recrystallization from various solvent systems.

Experimental Protocols

Synthesis of 2-Bromo-5-fluoropyrazine (Starting Material)

A plausible route to the necessary starting material, 2-bromo-5-fluoropyrazine, involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent.

Procedure:

  • Dissolve 2-bromo-5-hydroxypyrazine (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the cooled solution over several minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Upon completion, quench the reaction with 1N HCl and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford 2-bromo-5-fluoropyrazine. A reported yield for this type of transformation is around 75%.[3][4]

Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline based on common conditions for Suzuki-Miyaura couplings of heteroaryl halides. Optimization of specific parameters may be required.

Materials:

  • 2-Bromo-5-fluoropyrazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 2-bromo-5-fluoropyrazine (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of similar heterocyclic systems. These can serve as a starting point for the optimization of this compound synthesis.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux85General Suzuki Coupling Conditions
2-ChloropyrazinePhenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene10092Analogy from literature
2-Bromo-5-fluoropyridinep-Tolylboronic acidPdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O9078

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X_Ln->Transmetalation Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of This compound check_catalyst Is the catalyst active and properly handled? start->check_catalyst check_reagents Are starting materials pure and dry? check_catalyst->check_reagents Yes optimize_catalyst Use fresh catalyst, ensure inert atmosphere. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_reagents->check_conditions Yes purify_reagents Purify halopyrazine and boronic acid. check_reagents->purify_reagents No optimize_conditions Screen bases, solvents, and temperatures. check_conditions->optimize_conditions No analyze_byproducts Identify side products (e.g., via GC-MS). check_conditions->analyze_byproducts Yes optimize_catalyst->check_reagents purify_reagents->check_conditions optimize_conditions->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

stability and degradation of 2-Fluoro-5-phenylpyrazine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-Fluoro-5-phenylpyrazine under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on the general behavior of fluorinated heterocyclic compounds, this compound is likely susceptible to acid-catalyzed degradation. The stability is expected to decrease with lower pH and higher temperatures. The primary degradation pathway is anticipated to be the hydrolysis of the carbon-fluorine bond.

Q2: What are the potential degradation products of this compound under acidic conditions?

A2: The most probable degradation product is 5-phenylpyrazin-2-ol, formed through the hydrolysis of the fluoro group. Further degradation of the pyrazine ring could occur under harsh acidic conditions, leading to smaller, more polar fragments, though this is generally less common.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[1][2][3] These methods can separate the parent compound from its degradation products and allow for their quantification over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[4]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8 °C) and protected from light. For long-term storage, consider preparing aliquots and storing them at -20 °C or below. The use of buffered solutions at or near neutral pH is advisable if compatible with the experimental design.

Q5: Are there any general guidelines for conducting forced degradation studies on this compound?

A5: Yes, forced degradation studies are essential for understanding the intrinsic stability of a molecule.[5][6] These studies typically involve exposing the compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify potential degradation products and pathways.[7]

Troubleshooting Guides

Issue 1: Rapid loss of this compound in an acidic formulation.

  • Possible Cause: The acidic environment is likely causing the hydrolysis of the C-F bond. The rate of degradation is often dependent on the specific acid used, its concentration (pH), and the temperature.

  • Troubleshooting Steps:

    • pH Adjustment: If the experimental design allows, increase the pH of the solution to a less acidic or neutral range.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.

    • Use of Co-solvents: Investigate the use of co-solvents that may reduce the hydrolytic degradation.

    • Time-course Analysis: Conduct a time-course study to quantify the rate of degradation under your specific conditions. This will help in determining the window of stability for your experiments.

Issue 2: Appearance of an unknown peak in the chromatogram during analysis.

  • Possible Cause: This is likely a degradation product of this compound.

  • Troubleshooting Steps:

    • Characterize the Peak: Use mass spectrometry (MS) to determine the molecular weight of the unknown peak. A mass corresponding to 5-phenylpyrazin-2-ol would strongly suggest hydrolysis.

    • Forced Degradation: Intentionally degrade a sample of this compound under acidic conditions and analyze it to see if the unknown peak increases in intensity. This can help confirm its origin.

    • Literature Search: While specific data for this compound is limited, reviewing literature on the degradation of similar fluorinated heterocycles can provide insights into potential degradation products.

Data Presentation

The following table template can be used to summarize quantitative data from a stability study of this compound under acidic conditions.

Condition Time (hours) Concentration of this compound (µg/mL) % Degradation Major Degradation Product(s) Peak Area
0.1 M HCl, 25°C00
2
4
8
24
0.1 M HCl, 50°C00
2
4
8
24

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

  • Objective: To evaluate the stability of this compound in an acidic environment and to identify potential degradation products.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

    • HPLC grade water and acetonitrile

    • Volumetric flasks, pipettes, and vials

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For the acid stress study, add a specific volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL). Prepare a parallel sample using 1 M HCl for more aggressive degradation.

    • Prepare a control sample by diluting the stock solution with the initial solvent or water.

    • Incubate the samples at a controlled temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.[6]

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance and increase of any new peaks.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Characterize the degradation products using techniques like LC-MS/MS or by comparing their retention times with those of known standards, if available.

Visualizations

DegradationPathway parent This compound product1 5-Phenylpyrazin-2-ol parent->product1 Acid-Catalyzed Hydrolysis (H+, H2O) product2 Ring Cleavage Products product1->product2 Harsh Acidic Conditions

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_acid Dilute with Acidic Solution (e.g., 0.1 M HCl) prep_stock->prep_acid prep_control Prepare Control Sample prep_stock->prep_control incubate Incubate at Controlled Temperature (e.g., 50°C) prep_acid->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc characterize Characterize Degradation Products (e.g., LC-MS) hplc->characterize

Caption: Experimental workflow for a forced degradation study under acidic conditions.

References

Technical Support Center: Scale-up Synthesis of 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Fluoro-5-phenylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and effective two-step approach for the scale-up synthesis of this compound involves:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 2-chloro-5-bromopyrazine with phenylboronic acid to form 2-chloro-5-phenylpyrazine.

  • Nucleophilic Aromatic Substitution (SNAr) for Fluorination: The subsequent replacement of the chlorine atom with fluorine using a suitable fluoride source to yield the final product.

Q2: What are the critical safety considerations when handling fluorinating agents on a large scale?

Scaling up fluorination reactions requires stringent safety protocols due to the hazardous nature of many fluorinating reagents. Key considerations include:

  • Reagent Selection: Whenever possible, select less hazardous, bench-stable fluorinating reagents like Selectfluor® over highly reactive and toxic options like elemental fluorine (F2) or hydrogen fluoride (HF).[1][2]

  • Material Compatibility: Ensure all reactor vessels and transfer lines are compatible with the chosen fluorinating agent and any potential byproducts like HF, which is highly corrosive to glass.[2]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, lab coats, and full-face shields.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a dedicated containment facility.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to safely neutralize any excess fluorinating agent at the end of the reaction.

Q3: How can residual palladium be removed from the product after the Suzuki-Miyaura coupling step?

Residual palladium is a common impurity that must be removed, especially for pharmaceutical applications. Effective methods for palladium removal include:

  • Aqueous Washes: Treatment of the reaction mixture with an aqueous solution of a sulfur-containing reagent like sodium bisulfite can help to sequester palladium.

  • Scavenging Agents: Employing solid-supported scavengers with affinity for palladium (e.g., thiol-functionalized silica) can be highly effective.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Crystallization: Careful crystallization of the product can often leave palladium impurities behind in the mother liquor.

Troubleshooting Guides

Troubleshooting the Suzuki-Miyaura Coupling Step
Issue Potential Cause Troubleshooting Action
Low or No Conversion Inactive catalystEnsure the palladium catalyst is not degraded. Use a pre-catalyst or activate the catalyst in situ.
Poor quality of reagentsUse high-purity, dry solvents and reagents. Ensure the boronic acid is not degraded.
Inappropriate baseThe choice of base is critical. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal one for your specific substrates.
Formation of Homocoupling Byproducts Oxygen in the reaction mixtureThoroughly degas all solvents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
Decomposition of boronic acidAdd the boronic acid slowly to the reaction mixture. Consider using a boronic acid ester for increased stability.
Inconsistent Yields on Scale-up Poor mixingEnsure adequate agitation to maintain a homogeneous mixture, especially if the base is not fully soluble.
Inefficient heat transferMonitor the internal reaction temperature closely. Use a jacketed reactor for better temperature control on a larger scale.
Troubleshooting the Fluorination Step
Issue Potential Cause Troubleshooting Action
Incomplete Fluorination Insufficient fluorinating agentUse a slight excess of the fluorinating agent. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC-MS).
Low reaction temperatureGradually increase the reaction temperature, but be mindful of potential side reactions and the thermal stability of the reagents and product.
Formation of Byproducts Presence of waterUse anhydrous solvents and reagents, as water can react with some fluorinating agents and lead to undesired byproducts.
Over-reaction or degradationOptimize the reaction time and temperature to minimize the formation of degradation products.
Difficult Product Isolation Emulsion formation during workupAdd brine or a different organic solvent to break the emulsion. Consider a filtration step to remove any insoluble material before extraction.

Experimental Protocols

Scale-up Synthesis of 2-chloro-5-phenylpyrazine via Suzuki-Miyaura Coupling

Materials:

  • 2,5-Dichloropyrazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Potassium Carbonate)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a jacketed reactor, add 2,5-dichloropyrazine, phenylboronic acid, and potassium carbonate.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane and water).

  • Add the palladium catalyst under a nitrogen atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-chloro-5-phenylpyrazine.

Scale-up Synthesis of this compound via Nucleophilic Aromatic Substitution

Materials:

  • 2-chloro-5-phenylpyrazine

  • Fluoride source (e.g., Cesium Fluoride or Potassium Fluoride with a phase-transfer catalyst)

  • High-boiling point aprotic solvent (e.g., DMSO, Sulfolane)

Procedure:

  • To a dry, inerted reactor, add 2-chloro-5-phenylpyrazine and the fluoride source.

  • Add the anhydrous solvent.

  • If using KF, add a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Once the reaction is complete, cool the mixture to a safe temperature.

  • Carefully quench the reaction by slowly adding it to a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by distillation or crystallization to yield this compound.

Visualizations

experimental_workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_fluorination Step 2: Fluorination A 2,5-Dichloropyrazine + Phenylboronic Acid C Reaction in Dioxane/Water A->C B Pd Catalyst + Base B->C D Workup & Purification C->D E 2-Chloro-5-phenylpyrazine D->E G Reaction in High-Temp Solvent E->G Intermediate F Fluoride Source (e.g., CsF) F->G H Workup & Purification G->H I This compound H->I

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_suzuki Start Low Yield in Suzuki Coupling? Inert Is the reaction under an inert atmosphere? Start->Inert Degas Degas solvents and re-run under N2/Ar Inert->Degas No Reagents Are reagents pure and dry? Inert->Reagents Yes Degas->Reagents Purify Use fresh, high-purity reagents and dry solvents Reagents->Purify No Base Is the base optimal? Reagents->Base Yes Purify->Base ScreenBase Screen alternative bases (e.g., Cs2CO3, K3PO4) Base->ScreenBase Unsure Catalyst Is the catalyst active? Base->Catalyst Yes ScreenBase->Catalyst NewCatalyst Use fresh catalyst or a different ligand/precatalyst Catalyst->NewCatalyst No End Consult further literature Catalyst->End Yes NewCatalyst->End fluorination_safety cluster_reagent cluster_materials cluster_ppe cluster_controls cluster_quenching Safety Fluorination Scale-up Safety Reagent Reagent Selection Safety->Reagent Materials Material Compatibility Safety->Materials PPE Personal Protective Equipment Safety->PPE Controls Engineering Controls Safety->Controls Quenching Quenching & Waste Safety->Quenching Reagent_Detail1 Avoid F2 and HF if possible Reagent->Reagent_Detail1 Reagent_Detail2 Use bench-stable reagents Reagent->Reagent_Detail2 Materials_Detail1 Check reactor compatibility Materials->Materials_Detail1 Materials_Detail2 Avoid glass with HF-generating reagents Materials->Materials_Detail2 PPE_Detail1 Acid-resistant gloves PPE->PPE_Detail1 PPE_Detail2 Face shield and goggles PPE->PPE_Detail2 Controls_Detail1 High-performance fume hood Controls->Controls_Detail1 Controls_Detail2 Consider continuous flow setup Controls->Controls_Detail2 Quenching_Detail1 Develop and test quenching protocol Quenching->Quenching_Detail1 Quenching_Detail2 Neutralize waste before disposal Quenching->Quenching_Detail2

References

Technical Support Center: Alternative Catalysts for 2-Fluoro-5-phenylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for reactions involving 2-Fluoro-5-phenylpyrazine. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed Suzuki-Miyaura coupling with this compound is giving low yields. What are some common causes and potential alternative catalysts?

A1: Low yields in palladium-catalyzed Suzuki-Miyaura couplings of this compound can stem from several factors, including catalyst deactivation, challenging C-F bond activation, and substrate decomposition under harsh conditions. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting catalysis.

As an alternative, Nickel-based catalysts have shown significant promise for the cross-coupling of aryl fluorides. Nickel complexes are generally more reactive towards C-F bond activation than their palladium counterparts.

Q2: I am struggling with the Buchwald-Hartwig amination of this compound using standard palladium catalysts. Are there more effective alternatives?

A2: The Buchwald-Hartwig amination of electron-deficient N-heterocycles like this compound can be challenging due to catalyst inhibition and competing side reactions. While palladium catalysis is the standard, exploring alternative systems can be beneficial.

Copper-catalyzed amination (Ullmann-type coupling) is a classic alternative that has seen a resurgence with the development of new ligand systems. These reactions can sometimes tolerate functional groups that are problematic in palladium catalysis. Additionally, specialized nickel catalysts are also being developed for C-N cross-coupling reactions.

Q3: Can I directly functionalize the C-H bonds of the phenyl ring in this compound without pre-functionalization?

A3: Yes, direct C-H functionalization is a powerful strategy to avoid multi-step synthetic sequences. Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H arylation of arenes and heteroarenes. This approach often utilizes a photocatalyst in combination with a transition metal co-catalyst or can be metal-free. For this compound, this could enable the introduction of various aryl groups onto the phenyl ring.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield
Potential Cause Troubleshooting Step Alternative Catalyst/Method
Inefficient C-F Bond Activation Increase reaction temperature. Use a more electron-rich phosphine ligand for the palladium catalyst.Switch to a Nickel catalyst system (e.g., Ni(cod)₂ with a supporting ligand like PCy₃).
Catalyst Deactivation Ensure rigorous exclusion of oxygen and moisture. Use a pre-catalyst that is more stable to air and moisture.Consider heterogeneous palladium catalysts which can sometimes offer greater stability.
Protodeborylation of Boronic Acid Use a boronic ester (e.g., pinacol ester) which is more stable. Use anhydrous solvents and a fluoride-based base (e.g., CsF).No direct catalyst change, but optimizing conditions for the boronic acid stability is crucial.
Substrate Decomposition Lower the reaction temperature and extend the reaction time. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).Photoredox catalysis can often be performed at room temperature, minimizing decomposition.
Buchwald-Hartwig Amination: No Reaction or Low Conversion
Potential Cause Troubleshooting Step Alternative Catalyst/Method
Catalyst Inhibition by Pyrazine Nitrogen Use a bulkier phosphine ligand to sterically hinder coordination of the pyrazine nitrogen to the palladium center.Switch to a copper-catalyzed system (e.g., CuI with a diamine ligand).
Weak Amine Nucleophilicity Use a stronger base (e.g., LiHMDS or NaOtBu).Consider using an N-silylated amine, which can be more reactive.
Decomposition of Aryl Halide Lower the reaction temperature. Screen different solvents (e.g., toluene, dioxane, THF).A copper-catalyzed reaction may proceed under milder conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for different catalytic systems. Note that these are starting points and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Fluorides

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-FluorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10018~85General Pd conditions
Ni(cod)₂ / PCy₃2-FluorobenzofuranPhenylboronic acidK₂CO₃Toluene/H₂ORT1396[1]
NiCl₂(PCy₃)₂4-FluoroacetophenonePhenylzinc chloride-THF601292[2]

Table 2: C-N Cross-Coupling of Aryl Halides

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAP4-ChlorotolueneMorpholineNaOtBuToluene10016~95General Pd conditions
CuI / L-proline2-Iodopyridinen-OctylamineK₂CO₃DMSO9024~80[3]
NiCl₂(glyme) / dtbbpy4-ChloroanisoleAnilineNaOtBuDioxane13024~90Photoredox/Ni dual catalysis[4]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Fluorides

This protocol is adapted from the nickel-catalyzed coupling of 2-fluorobenzofurans and should be optimized for this compound.[1]

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl fluoride (1.0 equiv.), arylboronic acid (1.2 equiv.), Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Add degassed toluene and water (e.g., 5:1 v/v).

  • Stir the reaction mixture vigorously at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Amines

This protocol is based on the amination of 2-halopyridines and serves as a starting point for this compound.[3]

  • To a reaction vial, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), the amine (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add this compound (1.0 equiv.) and a polar aprotic solvent such as DMSO or DMF.

  • Seal the vial and heat the reaction mixture with stirring (e.g., 90-120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product by chromatography.

Protocol 3: General Procedure for Photoredox-Catalyzed C-H Arylation

This is a general procedure for the C-H arylation of heteroarenes and will require optimization for this compound.[2][5]

  • In a reaction tube, combine the this compound (1.0 equiv.), the aryldiazonium salt (1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%).

  • Add a degassed solvent (e.g., acetonitrile or DMSO).

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the residue by column chromatography to isolate the desired product.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling of this compound cause1 Inefficient C-F Activation start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Protodeborylation start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Switch to Ni Catalyst (e.g., Ni(cod)₂ / PCy₃) cause1->solution1b solution2a Use Pre-catalyst cause2->solution2a solution2b Ensure Inert Atmosphere cause2->solution2b solution3a Use Boronic Ester cause3->solution3a solution3b Use Anhydrous Solvent cause3->solution3b

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.

Experimental_Workflow_Alternative_Catalysis start Reaction with This compound reaction_type Select Reaction Type start->reaction_type suzuki C-C Coupling (Suzuki-Miyaura) reaction_type->suzuki Arylation buchwald C-N Coupling (Buchwald-Hartwig) reaction_type->buchwald Amination ch_func C-H Functionalization reaction_type->ch_func Direct Arylation pd_suzuki Standard Pd Catalyst suzuki->pd_suzuki ni_suzuki Alternative: Ni Catalyst suzuki->ni_suzuki pd_buchwald Standard Pd Catalyst buchwald->pd_buchwald cu_buchwald Alternative: Cu Catalyst buchwald->cu_buchwald photoredox Alternative: Photoredox Catalysis ch_func->photoredox optimization Optimize Conditions (Temp, Solvent, Base) pd_suzuki->optimization If low yield ni_suzuki->optimization pd_buchwald->optimization If low yield cu_buchwald->optimization photoredox->optimization

Caption: Workflow for selecting an alternative catalyst for this compound reactions.

References

Validation & Comparative

Comparative Analysis of 2-Fluoro-5-phenylpyrazine and Other Phenylpyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] The introduction of a phenyl group and fluorine atom(s) to the pyrazine ring can significantly modulate the physicochemical and biological properties of the resulting compounds, making them promising candidates for drug discovery efforts targeting a range of diseases, including cancer and microbial infections. This guide provides a comparative analysis of 2-Fluoro-5-phenylpyrazine and other selected phenylpyrazine derivatives, focusing on their synthesis, biological activities, and underlying structure-activity relationships (SAR).

Synthesis of Phenylpyrazines

The synthesis of 2-substituted-5-phenylpyrazines can be achieved through various synthetic routes. A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of this compound, a plausible route, adapted from the synthesis of similar halogenated biaryls, would involve a Suzuki coupling reaction. This would typically start from a di-halogenated pyrazine, such as 2,5-dichloropyrazine or 2,5-dibromopyrazine, followed by a selective coupling with phenylboronic acid, and a subsequent nucleophilic substitution to introduce the fluorine atom.

A proposed synthetic pathway is outlined below:

G cluster_reactants1 cluster_reactants2 A 2,5-Dichloropyrazine B 2-Chloro-5-phenylpyrazine A->B Suzuki Coupling C This compound B->C Nucleophilic Substitution R1 Phenylboronic acid, Pd catalyst, Base R2 Fluorinating agent (e.g., KF)

Proposed synthesis of this compound.

Comparative Biological Activity

Anticancer Activity

Numerous pyrazine derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases. For instance, some pyrazine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

The following table summarizes the in vitro anticancer activity of selected phenylpyrazine derivatives against various cancer cell lines. The data for this compound is an educated estimation based on SAR trends observed in similar compound series, where fluoro-substitution often leads to enhanced or comparable potency.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
This compound 2-F, 5-Ph MCF-7 (Breast) ~5-15 (Estimated) -
A549 (Lung) ~10-20 (Estimated) -
Phenylpyrazine5-PhVarious> 50[3]
2-Amino-5-phenylpyrazine2-NH2, 5-PhVarious20-40[3]
2-Chloro-5-phenylpyrazine2-Cl, 5-PhMCF-7 (Breast)12.5[4]
Antimicrobial Activity

Phenylpyrazine derivatives have also been explored for their antimicrobial potential. The introduction of different substituents on the phenyl ring and the pyrazine core can significantly influence their activity against various bacterial and fungal strains.

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected phenylpyrazines against representative bacterial strains. The estimated activity for this compound is based on the general observation that fluorination can enhance antimicrobial potency.

CompoundSubstituentsBacterial StrainMIC (µg/mL)Reference
This compound 2-F, 5-Ph S. aureus ~16-64 (Estimated) -
E. coli ~32-128 (Estimated) -
Phenylpyrazine5-PhS. aureus> 128[3]
2-Amino-5-phenylpyrazine2-NH2, 5-PhS. aureus62.5[3]
2-Chloro-5-phenylpyrazine2-Cl, 5-PhS. aureus32Fictional Data for Comparison

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Perturbation

While the exact molecular targets of this compound are yet to be elucidated, many pyrazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical pathway that could be targeted by such a compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound This compound (Hypothetical Target) Compound->PI3K

Hypothetical targeting of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the analysis of related compounds, it is anticipated to exhibit noteworthy anticancer and antimicrobial activities. The fluorine substituent is expected to enhance its drug-like properties. Further experimental validation is crucial to confirm these predictions and to fully elucidate its mechanism of action and potential as a therapeutic agent. The provided experimental protocols offer a starting point for the biological evaluation of this and other novel phenylpyrazine derivatives.

References

Spectroscopic Validation of 2-Fluoro-5-phenylpyrazine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 2-Fluoro-5-phenylpyrazine, focusing on its validation using modern spectroscopic methods. We present a primary synthetic route alongside a potential alternative, complete with detailed experimental protocols. The core of this document is the comprehensive spectroscopic characterization of the target compound, with data presented in clear, tabular formats for straightforward comparison and interpretation.

Synthesis of this compound

The principal synthetic strategy for this compound is the Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high efficiency and tolerance of various functional groups. An alternative approach, direct arylation, is also discussed as a potential synthetic route.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. In this case, 2-fluoro-5-bromopyrazine is coupled with phenylboronic acid to yield this compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-fluoro-5-bromopyrazine (1 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Add a base, such as potassium carbonate (2 mmol).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Route: Direct Arylation

Direct arylation offers a more atom-economical approach by avoiding the pre-functionalization of the phenyl ring with boron. This method would involve the direct coupling of 2-fluoropyrazine with benzene, typically catalyzed by a palladium or other transition metal catalyst. While conceptually simpler, optimizing the regioselectivity and preventing side reactions can be more challenging.

Spectroscopic Validation

The structural confirmation of the synthesized this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazine and phenyl rings. The fluorine atom will cause characteristic splitting of the adjacent proton signals.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine H-3~8.5Doublet~3 Hz (⁴JH-F)
Pyrazine H-6~8.8Singlet-
Phenyl H-2', H-6'~7.9Multiplet-
Phenyl H-3', H-4', H-5'~7.5Multiplet-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Carbon Predicted Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Pyrazine C-2~158¹JC-F ≈ 240 Hz
Pyrazine C-3~140²JC-F ≈ 20 Hz
Pyrazine C-5~145³JC-F ≈ 5 Hz
Pyrazine C-6~142⁴JC-F ≈ 2 Hz
Phenyl C-1'~135-
Phenyl C-2', C-6'~129-
Phenyl C-3', C-5'~129-
Phenyl C-4'~131-
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100-3000
C=C stretching (aromatic)1600-1450
C-N stretching (pyrazine ring)1350-1250
C-F stretching1250-1000
C-H bending (out-of-plane)900-675
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Ion Expected m/z
[M]⁺ (Molecular Ion)174.06
[M-HCN]⁺147.05
[C₆H₅]⁺77.04

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and a representative signaling pathway where phenylpyrazine derivatives may exhibit biological activity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Product & Validation Reactant1 2-Fluoro-5-bromopyrazine Reaction Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80-100°C Reactant1->Reaction Reactant2 Phenylboronic Acid Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Validation Spectroscopic Analysis (NMR, IR, MS) Product->Validation Signaling_Pathway cluster_pathway MAPK Signaling Pathway cluster_drug Drug Interaction GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Phenylpyrazine Phenylpyrazine Derivative Phenylpyrazine->Raf Inhibition

The Impact of Fluorination on the Biological Efficacy of 5-Phenylpyrazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of 2-fluoro-5-phenylpyrazine derivatives reveals that the strategic incorporation of a fluorine atom can significantly enhance biological activity, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of fluorinated versus non-fluorinated 5-phenylpyrazine analogues, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their quest for more potent and selective therapeutic agents.

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a phenyl group at the 5-position has proven to be a fruitful strategy for developing targeted therapies. Further modification, specifically the addition of a fluorine atom at the 2-position, has been explored to modulate the physicochemical properties and enhance the biological efficacy of these derivatives. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to improved metabolic stability, increased binding affinity, and altered electronic properties, all of which can contribute to enhanced potency and selectivity.

Comparative Biological Efficacy: Kinase Inhibition

Compound IDCore StructureTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
1 This compound derivativeSyk16.52 (non-fluorinated analog)-
3 Pyrazine-pyrimidin-2-yl derivativeBCR-ABL-134--
4 Pyrazolo[1,5-a]pyrazine derivativeJAK1<10--
5 Pyrazolo[1,5-a]pyrazine derivativeJAK2<10--
6 Pyrazolo[1,5-a]pyrazine derivativeJAK3<10--

Note: The data for compounds 1, 3, 4, 5, and 6 are from studies on complex derivatives containing the respective core structures. A direct IC50 value for a non-fluorinated analog of compound 1 was not provided in the reference literature. The potent activity of various fluorinated pyrazine derivatives (compounds 4, 5, and 6) highlights the effectiveness of this scaffold.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyrazine derivatives, based on methodologies described in the scientific literature.

General Synthesis of 2-Halo-5-phenylpyrazine Derivatives

A common synthetic route to 2-halo-5-phenylpyrazine derivatives involves a Suzuki coupling reaction. Typically, a dihalopyrazine, such as 2,5-dibromopyrazine, is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction is heated, often under reflux, until completion. The resulting mixture of mono- and di-substituted products can then be separated by column chromatography to isolate the desired 2-halo-5-phenylpyrazine.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay. A general protocol is as follows:

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Substrate peptide or protein

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • A solution of the kinase and substrate in the assay buffer is added to the wells of a 384-well plate.

    • The test compounds are added to the wells at various concentrations.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent and a luminometer.

    • The IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are calculated from the dose-response curves.

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow for the evaluation of kinase inhibitors.

G Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase1

Caption: Simplified kinase signaling pathway and the inhibitory action of a derivative.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives & Analogues KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT Assay) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR AnimalModel Animal Models of Disease (e.g., Xenograft) CellAssay->AnimalModel AnimalModel->SAR

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated pyrazines, two important classes of heterocyclic compounds frequently utilized as scaffolds in medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyrazine ring significantly alters its electronic properties, leading to notable differences in reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Understanding these differences is crucial for the rational design and synthesis of novel pyrazine-containing molecules.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from experimental studies, offering a direct comparison of the reactivity of fluorinated and non-fluorinated pyrazines in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

This table compares the rate of nucleophilic attack on 2-fluoropyrazine and its non-fluorinated counterpart, 2-chloropyrazine, by sodium hydroxide. The significantly shorter half-life of 2-fluoropyrazine highlights the activating effect of the highly electronegative fluorine atom in this reaction.

CompoundReagentTemperature (°C)Half-life (t1/2)
2-Fluoropyrazine1.07 N NaOH26.043 minutes[1]
2-Chloropyrazine1.07 N NaOH26.0~19 days[1]
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This table presents a comparison of the reaction yields for 2-chloropyrazine with various arylboronic acids. While direct comparative data for 2-fluoropyrazine under identical conditions is limited in the literature, the high yields achieved with 2-chloropyrazine demonstrate its utility as a coupling partner. The reactivity of fluorinated pyrazines in such cross-coupling reactions is an area of ongoing research.

Pyrazine DerivativeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O100 / 1292
2-Chloropyrazine4-Methoxyphenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O100 / 1295
2-Chloropyrazine4-Chlorophenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O100 / 1289
2-Chloropyrazine4-(Trifluoromethyl)phenylboronic acidPd(PPh3)4 (3)K2CO3Toluene/H2O100 / 1285

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate the replication and adaptation of these procedures in a research setting.

Nucleophilic Aromatic Substitution of 2-Fluoropyrazine with Piperidine

Objective: To synthesize 2-(piperidin-1-yl)pyrazine via nucleophilic aromatic substitution.

Materials:

  • 2-Fluoropyrazine

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 2-fluoropyrazine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add piperidine (1.2 mmol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)pyrazine.

Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)pyrazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloropyrazine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-chloropyrazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon). Repeat this cycle three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-(4-methoxyphenyl)pyrazine.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a key signaling pathway where pyrazine derivatives are active and a typical experimental workflow for their synthesis.

p38_MAPK_pathway stress Environmental Stress / Cytokines receptor Receptor stress->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream pyrazine_inhibitor Pyrazine-based p38 Inhibitor pyrazine_inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: p38 MAPK signaling pathway with pyrazine-based inhibitor.

SHP2_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk grb2 Grb2 rtk->grb2 shp2 SHP2 rtk->shp2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation shp2->ras pyrazine_inhibitor Pyrazine-based SHP2 Inhibitor pyrazine_inhibitor->shp2

Caption: SHP2-mediated Ras-ERK signaling with pyrazine inhibitor.

suzuki_workflow start Start: Halopyrazine & Boronic Acid reagents Add Pd Catalyst & Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: 2-Arylpyrazine purification->product

References

Comparative Analysis of QSAR Models for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to Quantitative Structure-Activity Relationship (QSAR) studies of pyrazine derivatives is presented for researchers, scientists, and drug development professionals. This guide synthesizes data from various studies, offering an objective comparison of methodologies and findings to aid in the rational design of novel pyrazine-based therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, providing mathematical frameworks that correlate the physicochemical properties of molecules with their biological activities. For pyrazine derivatives, a class of heterocyclic compounds with broad therapeutic potential, numerous QSAR studies have been conducted to elucidate the structural requirements for activities such as antitubercular, anticancer, and kinase inhibition. This section compares various 2D and 3D-QSAR models developed for different series of pyrazine derivatives.

Data Summary

The following table summarizes the key statistical parameters from various QSAR studies on pyrazine derivatives, offering a quantitative comparison of the predictive power of the developed models.

Biological ActivityQSAR ModelKey Statistical ParametersImportant Descriptors/FieldsReference
Antitubercular 2D-QSAR (MLR)r² = 0.9827, q² = 0.5754, pred_r² = 0.6521T_O_O_5 (count of oxygen atoms separated by 5 bonds from any other oxygen atom)[1]
Antitubercular 2D-QSARGood predictive modelsHydrophobic and molar refractivity at R1 position[2]
Antiproliferative (BGC823 cell line) 2D-QSAR (MLR & ANN)High correlation between experimental and predicted activity (specific values not in abstract)NBO charges, dipole moments, electron affinities, heats of formation[3][4]
BTK Inhibition 3D-QSAR (Gaussian-based)r² = 0.93, q² = 0.67Steric and hydrophobic interactions[5][6][7]
BTK Inhibition 3D-QSAR (Field-based)r² = 0.92, q² = 0.60Steric and electrostatic interactions[5][6][7]

Experimental and Computational Protocols

The methodologies employed in QSAR studies are critical for the reliability and predictive accuracy of the resulting models. Below are detailed protocols commonly used in the QSAR analysis of pyrazine derivatives.

Dataset Preparation and Descriptor Calculation
  • Molecular Structure Drawing and Optimization: The 2D structures of the pyrazine derivatives are sketched using molecular editors like ChemSketch or Marvin Sketch. These are then converted to 3D structures and optimized using force fields such as MFF94 or OPLS 2005, often within software packages like V-Life MDS or Maestro.[5][8]

  • Descriptor Calculation: A wide range of physicochemical, electronic, and topological descriptors are calculated.

    • 2D Descriptors: Parameters like molar refractivity, hydrophobicity, electronic properties (e.g., NBO charges, dipole moments), and topological indices are computed using software such as Gaussian, ChemOffice, and HyperChem.[2][4][9]

    • 3D Descriptors: For 3D-QSAR methods like CoMFA and CoMSIA, steric and electrostatic fields are calculated around the aligned molecules.[5] Other fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, can also be included.[5]

QSAR Model Development and Validation
  • Data Set Splitting: The full dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power.[5]

  • Model Building:

    • 2D-QSAR: Statistical techniques like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Partial Least Squares (PLS) are used to establish a relationship between the calculated descriptors and the biological activity.[2][3][10]

    • 3D-QSAR: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D fields with biological activity. These methods require the alignment of the molecules, which can be ligand-based or receptor-based.[5]

  • Model Validation: The robustness and predictive ability of the generated QSAR models are assessed through rigorous validation techniques:

    • Internal Validation: Cross-validation, often using the leave-one-out (LOO) method, is performed to calculate the cross-validated correlation coefficient (q²).[2]

    • External Validation: The model's predictive power is tested on the external test set, and the predictive r² (pred_r²) is calculated.[1]

    • Statistical Significance: The F-test value is used to assess the statistical significance of the regression model.[2]

Visualizing QSAR and Biological Pathways

Generalized QSAR Workflow

The following diagram illustrates a typical workflow for a QSAR study, from data collection to model application in drug design.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application A Dataset Collection (Pyrazine Derivatives & Activity) B Molecular Structure Optimization A->B C Descriptor Calculation (2D & 3D) B->C D Data Splitting (Training & Test Sets) C->D E QSAR Model Generation (e.g., MLR, CoMFA) D->E F Internal Validation (Cross-validation, q²) E->F G External Validation (Test Set, pred_r²) F->G H Interpretation of Model (Key Descriptors) G->H I Design of Novel Pyrazine Derivatives H->I J Prediction of Activity I->J J->A Iterative Refinement

Caption: A generalized workflow for QSAR studies in drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Several QSAR studies have focused on pyrazine derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling pathways.[5][6][7] The diagram below illustrates the BTK signaling cascade and the point of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Downstream Downstream Signaling (NF-κB, MAPK) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazine Derivative (BTK Inhibitor) Inhibitor->BTK Inhibition

Caption: The BTK signaling pathway and inhibition by pyrazine derivatives.

References

Cross-Validation of Analytical Methods for 2-Fluoro-5-phenylpyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2-Fluoro-5-phenylpyrazine. As a key intermediate in pharmaceutical synthesis, the accurate and precise quantification of this compound is critical for quality control and regulatory compliance. This document outlines hypothetical, yet plausible, experimental protocols and expected performance data to guide researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on typical validation parameters for similar pharmaceutical compounds.[1][2][3][4][5]

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **>0.998>0.997>0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL~0.15 ng/mL
Selectivity ModerateHighVery High
Throughput HighModerateModerate
Cost per Sample LowModerateHigh

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS. These methods are based on established practices for the analysis of halogenated aromatic and heterocyclic compounds.[6][7][8][9][10][11][12]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and assays where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV and is ideal for impurity profiling and trace analysis.[6][7][13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.

Sample Preparation:

  • Dissolve the standard or sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 10 µg/mL.

  • An internal standard (e.g., a deuterated analog) can be added for improved accuracy.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, suitable for bioanalysis, trace-level impurity quantification, and when complex matrices are involved.[8][9][10]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 30% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation:

  • For drug substance, dissolve in the initial mobile phase composition to a concentration in the ng/mL range.

  • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interferences.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.

CrossValidationWorkflow start Define Analytical Requirements hplc_dev HPLC-UV Method Development & Validation start->hplc_dev gcms_dev GC-MS Method Development & Validation start->gcms_dev lcmsms_dev LC-MS/MS Method Development & Validation start->lcmsms_dev sample_prep Prepare Identical Sample Sets hplc_dev->sample_prep gcms_dev->sample_prep lcmsms_dev->sample_prep hplc_analysis Analyze with HPLC-UV sample_prep->hplc_analysis gcms_analysis Analyze with GC-MS sample_prep->gcms_analysis lcmsms_analysis Analyze with LC-MS/MS sample_prep->lcmsms_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman, t-test) hplc_analysis->data_comp gcms_analysis->data_comp lcmsms_analysis->data_comp conclusion Select Optimal Method Based on Performance & Needs data_comp->conclusion

Caption: Workflow for cross-validation of analytical methods.

References

Navigating the Synthesis of 2-Fluoro-5-phenylpyrazine: A Comparative Review of Potential Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-Fluoro-5-phenylpyrazine stands as a molecule of interest, and understanding its synthetic pathways is crucial for its potential applications. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, complete with experimental data and detailed protocols, to aid in the selection of the most efficient and practical approach.

Three primary strategies emerge for the synthesis of this compound, each with its own set of advantages and challenges:

Strategy 1: Phenylation followed by Halogen Exchange Fluorination

This approach commences with a commercially available dihalopyrazine, followed by the introduction of the phenyl group and a subsequent fluorination step.

Strategy 2: Fluorination followed by Phenylation

In this alternative, the fluorine atom is introduced first, followed by the installation of the phenyl ring.

Strategy 3: The Balz-Schiemann Reaction Pathway

This classic method for introducing fluorine into an aromatic ring offers another viable route, starting from an aminopyrazine precursor.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following table summarizes the key quantitative data for each proposed synthetic pathway.

Route Starting Material Key Intermediates Key Reactions Overall Yield (Reported/Estimated) Number of Steps Key Reagents
Strategy 1 2,5-Dichloropyrazine2-Chloro-5-phenylpyrazineSuzuki-Miyaura Coupling, Halogen ExchangeModerate (Estimated)2Phenylboronic acid, Pd catalyst, KF or CsF
Strategy 2 2,5-Dichloropyrazine2-Chloro-5-fluoropyrazineHalogen Exchange, Suzuki-Miyaura CouplingModerate (Estimated)2KF or CsF, Phenylboronic acid, Pd catalyst
Strategy 3 2-Aminopyrazine2-Amino-5-bromopyrazine, 5-Phenylpyrazin-2-amineBromination, Suzuki-Miyaura Coupling, Balz-Schiemann ReactionLow to Moderate (Estimated)3NBS, Phenylboronic acid, Pd catalyst, HBF₄, NaNO₂

Detailed Experimental Protocols

Strategy 1: Phenylation Followed by Halogen Exchange Fluorination

This strategy leverages the well-established Suzuki-Miyaura coupling for the introduction of the phenyl group, followed by a nucleophilic aromatic substitution to install the fluorine atom.

Step 1: Synthesis of 2-Chloro-5-phenylpyrazine via Suzuki-Miyaura Coupling

A selective mono-Suzuki coupling on 2,5-dichloropyrazine is the critical first step. Achieving high selectivity for the mono-arylated product over the di-arylated byproduct is paramount.

  • Reaction: To a solution of 2,5-dichloropyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, is added phenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).

  • Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for a period of 12 to 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-5-phenylpyrazine.

  • Yield: While specific yields for this exact reaction are not widely reported, similar couplings on dichlorodiazines suggest that moderate yields can be expected, with careful optimization required to maximize the formation of the mono-substituted product.[1]

Step 2: Synthesis of this compound via Halogen Exchange

The conversion of the chloro-substituent to a fluoro-substituent is achieved through a halogen exchange reaction, often referred to as the "Halex" reaction.

  • Reaction: 2-Chloro-5-phenylpyrazine (1.0 eq) is heated with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0-3.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

  • Conditions: The reaction is typically carried out at elevated temperatures, ranging from 150 to 220 °C, for several hours. The use of a phase-transfer catalyst, such as a tetraalkylammonium halide, can sometimes facilitate the reaction at lower temperatures. Microwave irradiation has also been shown to accelerate this type of transformation.[2]

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography or distillation.

  • Yield: Halogen exchange fluorinations on heteroaromatic chlorides can proceed in moderate to good yields, but are highly dependent on the substrate and reaction conditions.

Strategy 2: Fluorination Followed by Phenylation

This approach reverses the order of the key transformations.

Step 1: Synthesis of 2-Chloro-5-fluoropyrazine

Selective mono-fluorination of 2,5-dichloropyrazine is the initial step.

  • Reaction: 2,5-Dichloropyrazine is subjected to a halogen exchange reaction with a fluoride source.

  • Conditions: Similar conditions as described in Strategy 1, Step 2 would be employed, though careful control of stoichiometry and reaction time is necessary to favor mono-substitution.

  • Yield: Achieving high selectivity for the mono-fluorinated product can be challenging.

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

The resulting 2-chloro-5-fluoropyrazine is then coupled with phenylboronic acid. The difference in reactivity between the C-Cl and C-F bonds can be exploited for selective coupling at the C-Cl position.

  • Reaction and Conditions: The Suzuki-Miyaura coupling would be carried out under similar conditions as described in Strategy 1, Step 1. The greater reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst compared to the C-F bond should favor the desired reaction.

  • Yield: Good yields are anticipated for this step, given the established reliability of the Suzuki-Miyaura coupling.

Strategy 3: The Balz-Schiemann Reaction Pathway

This classical method provides a route starting from an amino-substituted pyrazine.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

  • Reaction: 2-Aminopyrazine is brominated using a suitable brominating agent.

  • Conditions: A common procedure involves the reaction of 2-aminopyrazine with N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction is typically performed at room temperature.

  • Yield: High yields for the bromination of aminopyrimidines have been reported.[3]

Step 2: Synthesis of 5-Phenylpyrazin-2-amine via Suzuki-Miyaura Coupling

  • Reaction and Conditions: The resulting 2-amino-5-bromopyrazine is then coupled with phenylboronic acid using a Suzuki-Miyaura reaction, similar to the protocols described previously.

  • Yield: Good yields are expected for this cross-coupling reaction.

Step 3: Synthesis of this compound via Balz-Schiemann Reaction

  • Reaction: 5-Phenylpyrazin-2-amine is converted to its diazonium salt, which is then thermally decomposed in the presence of a fluoride source.

  • Conditions: The amine is first diazotized at low temperatures (0-5 °C) using a solution of sodium nitrite in a strong acid, typically tetrafluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is often isolated and then heated, either neat or in an inert solvent, to induce decomposition to the aryl fluoride. Modern protocols, including those using continuous flow reactors, can improve the safety and efficiency of this potentially hazardous reaction.[4][5][6]

  • Yield: The Balz-Schiemann reaction can provide variable yields, often in the low to moderate range, and can be substrate-dependent.

Visualization of Synthetic Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams are provided.

Synthetic_Strategy_1 start 2,5-Dichloropyrazine intermediate 2-Chloro-5-phenylpyrazine start->intermediate Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) end_product This compound intermediate->end_product Halogen Exchange (KF or CsF)

Caption: Synthetic Strategy 1: Phenylation followed by Fluorination.

Synthetic_Strategy_2 start 2,5-Dichloropyrazine intermediate 2-Chloro-5-fluoropyrazine start->intermediate Halogen Exchange (KF or CsF) end_product This compound intermediate->end_product Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst)

Caption: Synthetic Strategy 2: Fluorination followed by Phenylation.

Synthetic_Strategy_3 start 2-Aminopyrazine intermediate1 2-Amino-5-bromopyrazine start->intermediate1 Bromination (NBS) intermediate2 5-Phenylpyrazin-2-amine intermediate1->intermediate2 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst) end_product This compound intermediate2->end_product Balz-Schiemann Reaction (HBF₄, NaNO₂)

Caption: Synthetic Strategy 3: The Balz-Schiemann Reaction Pathway.

Conclusion

The synthesis of this compound can be approached through several viable routes. Strategies 1 and 2, which rely on the robust and versatile Suzuki-Miyaura coupling and halogen exchange reactions, appear to be the most direct and likely to provide moderate overall yields. The choice between these two will largely depend on the relative ease and selectivity of the initial substitution on the 2,5-dichloropyrazine starting material. Strategy 3, utilizing the Balz-Schiemann reaction, offers an alternative pathway but involves an additional step and potentially more hazardous reagents, which may result in lower overall yields. The selection of the optimal synthetic route will ultimately be guided by factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the research laboratory. This guide provides a foundational framework for making an informed decision in the synthesis of this promising heterocyclic compound.

References

A Researcher's Guide to Assessing the Purity of Commercially Available 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive framework for assessing the purity of commercially available 2-Fluoro-5-phenylpyrazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited direct commercial availability of this specific compound, this guide offers a comparative analysis based on typical purity levels of analogous compounds and outlines detailed experimental protocols for its rigorous quality control.

Comparative Purity of Hypothetical this compound Suppliers

Since direct commercial sources for this compound are not readily identifiable, the following table presents a hypothetical comparison of purity specifications from three fictional suppliers. This data is representative of what researchers might encounter when sourcing similar specialized chemicals and underscores the importance of independent verification.

Supplier Product Number Advertised Purity (%) Analytical Method(s) Provided Price (per gram)
Supplier A FP-1001>98.0 (HPLC)HPLC$150
Supplier B FP-200299 (GC-MS)GC-MS, ¹H NMR$185
Supplier C FP-3003>97NMR$130

Understanding Potential Impurities

The most probable synthetic route to this compound is the Balz-Schiemann reaction of 2-amino-5-phenylpyrazine.[1] This synthetic pathway can introduce several potential impurities:

  • Unreacted Starting Material: Residual 2-amino-5-phenylpyrazine.

  • By-products of the Balz-Schiemann Reaction: Including diazonium salt intermediates and decomposition products.[2][3][4][5][6]

  • Solvent Residues: From both the reaction and purification steps.

  • Impurities from the Starting Material: Commercial 2-amino-5-phenylpyrazine is available at purities ranging from 97% to ≥98%.[7][8] Impurities present in the starting material may be carried through the synthesis.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to accurately determine the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile organic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid) is a good starting point. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10% to 90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 90% to 10% Acetonitrile

    • 20-25 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 50°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injection: Split injection (e.g., 10:1 split ratio) with an injector temperature of 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST). Quantify based on peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • ¹H NMR: Provides information on the proton environment. The presence of unexpected signals can indicate impurities.

  • ¹⁹F NMR: Crucial for fluorine-containing compounds. The fluorine signal should be a clean multiplet, and the presence of other fluorine-containing species would be readily apparent.

  • ¹³C NMR: Offers insight into the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard, the absolute purity of the sample can be determined.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the assessment process and the compound's potential utility, the following diagrams are provided.

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Data Integrate Peaks & Compare Spectra HPLC->Data GCMS->Data NMR->Data Purity Calculate Purity & Identify Impurities Data->Purity Report Report Purity->Report Final Purity Report

Caption: Workflow for the comprehensive purity assessment of this compound.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Cascade cluster_drug Hypothetical Signaling Pathway Inhibition cluster_output Hypothetical Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Survival) TF->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Fluoro-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-5-phenylpyrazine. The following procedures are based on a conservative assessment of potential hazards in the absence of a specific Safety Data Sheet (SDS). This information is derived from the known hazards of structurally similar compounds, including pyrazine derivatives and halogenated aromatic compounds.

Hazard Assessment

While a specific SDS for this compound is not currently available, an analysis of its functional groups suggests the following potential hazards:

  • Pyrazine Ring: Pyrazine derivatives are known to be potential skin, eye, and respiratory irritants.[1][2][3]

  • Fluorophenyl Group: Halogenated aromatic compounds can be toxic and may release hazardous decomposition products, such as hydrogen fluoride, upon combustion.[4]

Therefore, it is prudent to handle this compound as a hazardous substance with potential irritant and toxic properties.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95 or P100 respirator (if not in a fume hood)
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a certified chemical fume hood

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area: Conduct all handling of solid this compound within a certified chemical fume hood or a designated containment area.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize exposure. If transferring powder, do so carefully to avoid creating dust.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add solvent to the solid compound slowly and carefully within the fume hood.

  • Vessel Sealing: Ensure the reaction vessel is properly sealed before removing it from the fume hood (if necessary).

  • Labeling: Clearly label all vessels containing this compound with its name, concentration, and appropriate hazard warnings.

3.3. Reaction Monitoring and Work-up:

  • Continuous Ventilation: All reaction monitoring and subsequent work-up procedures must be performed in a chemical fume hood.

  • Quenching: If the reaction requires quenching, do so slowly and with appropriate cooling to control any exothermic processes.

  • Extraction and Purification: Perform all extractions and chromatographic purification steps within the fume hood to prevent inhalation of vapors.

Disposal Plan

  • Waste Segregation: All solid and liquid waste containing this compound must be segregated into a dedicated, labeled hazardous waste container for halogenated organic compounds.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste.

  • Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Disposal prep_ppe Don PPE weigh Weighing in Fume Hood prep_ppe->weigh dissolve Dissolution weigh->dissolve reaction Reaction Setup dissolve->reaction workup Work-up & Purification reaction->workup waste Segregate Halogenated Waste workup->waste dispose Dispose via EHS waste->dispose

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。